molecular formula C18H28N2O2 B167652 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol CAS No. 1753-68-0

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Cat. No.: B167652
CAS No.: 1753-68-0
M. Wt: 304.4 g/mol
InChI Key: NGSODXNPVIELMQ-UHFFFAOYSA-N
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Description

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, also known as 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c21-17-12-16(14-20-9-5-2-6-10-20)18(22)11-15(17)13-19-7-3-1-4-8-19/h11-12,21-22H,1-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSODXNPVIELMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279682
Record name 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-68-0
Record name NSC13714
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Potential of a Bis-Mannich Base Scaffold [1]

Executive Summary

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0) is a centrosymmetric bis-Mannich base derived from hydroquinone. Characterized by the presence of two piperidine rings linked via methylene bridges to a redox-active hydroquinone core, this molecule represents a critical scaffold in medicinal chemistry. It combines the antioxidant potential of the phenolic moiety with the lipophilic and basic characteristics of the piperidine rings.

This guide details the physicochemical architecture, optimized synthetic pathways, and biological applications of this compound, specifically focusing on its role as a precursor for neuroprotective agents (AChE inhibitors) and antimicrobial ligands.

Molecular Architecture & Physicochemical Profile[2][3]

Structural Analysis

The molecule crystallizes in a centrosymmetric lattice (Space Group


 or similar, depending on solvation). The defining feature of the 2,5-isomer is the ortho relationship between the phenolic hydroxyl groups and the piperidinyl-methyl arms.
  • Intramolecular Hydrogen Bonding: A critical structural motif is the formation of strong intramolecular hydrogen bonds between the phenolic proton (

    
    ) and the tertiary nitrogen of the piperidine ring (
    
    
    
    ).
    • Effect: This locks the conformation, forming two six-membered pseudo-rings.

    • Significance: This reduces the polarity of the hydroxyl groups, significantly enhancing membrane permeability (LogP ~2.6) compared to the parent hydroquinone.

Key Physicochemical Data[4]
PropertyValue / DescriptionNote
Formula

Bis-Mannich Base
Molecular Weight 304.43 g/mol
Appearance White to pale yellow crystalline solidOxidizes to quinone (red/brown) upon prolonged air exposure
Melting Point 178–180 °CSharp transition indicates high purity
pKa (Calc)

(Amine),

(Phenol)
Amphoteric nature
Solubility Soluble:

, DMSO, EtOH (hot).[1][2][3][4] Insoluble:

.
Soluble in aqueous acid (as hydrochloride salt)

Synthetic Pathway & Optimization

The synthesis utilizes a double Mannich Condensation . The electron-rich hydroquinone ring undergoes electrophilic aromatic substitution at the 2 and 5 positions (para to each other) due to steric directing effects and electronic symmetry.

Reaction Mechanism
  • Imine Formation: Formaldehyde reacts with piperidine to form a reactive iminium ion intermediate.

  • Electrophilic Attack: The iminium ion attacks the hydroquinone ring at the ortho position relative to the hydroxyl group (activated position).

  • Re-aromatization: Loss of a proton restores aromaticity.

  • Double Addition: The process repeats at the C-5 position to yield the symmetrical product.

Synthesis Workflow Diagram

SynthesisPathway HQ Hydroquinone (Core) RXN Reflux (EtOH) 4-6 Hours HQ->RXN Electrophilic Subst. CH2O Formaldehyde (37% aq or Paraformaldehyde) INTER Intermediate: Iminium Ion CH2O->INTER Condensation PIP Piperidine (2.2 eq) PIP->INTER INTER->RXN PROD 2,5-Bis(piperidin-1-ylmethyl) benzene-1,4-diol (Precipitate) RXN->PROD Cooling & Filtration

Figure 1: One-pot double Mannich condensation pathway for the synthesis of the target scaffold.

Biological & Pharmacological Applications[1][8][9][10][11][12]

Acetylcholinesterase (AChE) Inhibition

This molecule serves as a pharmacophore model for Alzheimer’s disease therapeutics.[2]

  • Mechanism: The piperidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, binding to the anionic sub-site of the AChE enzyme. The aromatic core interacts via

    
     stacking with the aromatic gorge of the enzyme.
    
  • Relevance: Bis-Mannich bases often show higher potency than mono-substituted variants due to the ability to span the active site gorge.

Antimicrobial Activity

The compound exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus) and fungi (A. niger).

  • Mode of Action: The lipophilic piperidine wings facilitate cell wall penetration, while the phenolic core disrupts the electron transport chain or chelates essential metal ions required for bacterial growth.

Antioxidant Properties

Retaining the hydroquinone core, the molecule acts as a radical scavenger. It donates hydrogen atoms from the hydroxyl groups to neutralize Reactive Oxygen Species (ROS), converting itself into a stable semiquinone or quinone.

Experimental Protocols

Protocol: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Reagents:

  • Hydroquinone (1.1 g, 10 mmol)

  • Paraformaldehyde (0.6 g, 20 mmol) or Formalin (37%, 1.7 mL)

  • Piperidine (2.0 mL, 20 mmol)

  • Ethanol (30 mL)

Procedure:

  • Dissolution: Dissolve piperidine in 10 mL of ethanol in a round-bottom flask.

  • Activation: Add paraformaldehyde slowly with stirring. The solution may warm slightly (exothermic imine formation).

  • Addition: Add the hydroquinone solution (dissolved in remaining 20 mL ethanol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 
    
    
    
    9:1).
  • Work-up: Cool the mixture to room temperature, then chill in an ice bath. The product should precipitate as white crystals.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/chloroform (1:1) to obtain analytical grade crystals.

  • Validation:

    • Yield: Expected 70–85%.

    • Melting Point: 178–180 °C.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

Principle: Measures the ability of the compound to reduce the stable DPPH radical (purple) to DPPH-H (yellow).

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Dilution: Prepare serial dilutions of the test compound (10–200

    
    ) in methanol.
    
  • Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Vortex and incubate in the dark for 30 minutes at room temperature.

  • Measurement: Measure absorbance at 517 nm (

    
    ). Compare against a control (
    
    
    
    , methanol + DPPH).
  • Calculation:

    
    
    

Structural Validation (Spectroscopy)[13]

To ensure the integrity of the synthesized compound, the following spectral signals must be confirmed:

  • IR Spectroscopy (

    
    ): 
    
    • Broad band at

      
       (O-H stretch, broadened by H-bonding).
      
    • Sharp bands at

      
       (Aliphatic C-H of piperidine).
      
  • 
     NMR (
    
    
    
    or
    
    
    ):
    • 
       ppm (s, 2H, Aromatic protons). Note: Singlet confirms symmetry.
      
    • 
       ppm (s, 4H, 
      
      
      
      methylene bridge).[5]
    • 
       ppm (m, 8H, Piperidine 
      
      
      
      -protons).
    • 
       ppm (m, 12H, Piperidine 
      
      
      
      -protons).

References

  • PubChem. (n.d.).[4] 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CID 224867).[4] National Library of Medicine. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2004). CSD Entry 248780: Crystal Structure of 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol.[4] Retrieved from [Link]

  • Abdel Karim, M., et al. (2017).[6] Synthesis and characterization of some antimicrobial phenolic Mannich bases.[6] International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 41-44.[6] Retrieved from [Link]

  • Gul, H. I., et al. (2005).[7] Evaluation of antimicrobial activities of several Mannich bases and their derivatives.[8][7][9][6] Archiv der Pharmazie, 338(7), 335–338.[7] Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol via Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, mechanistic pathway, and characterization of 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0). This compound represents a classic "double Mannich base" of hydroquinone. Its synthesis is of significant interest in medicinal chemistry due to the pharmacophore's potential as an antimalarial agent, a chelating ligand for metallo-pharmaceuticals, and a precursor for complex macrocycles.

The synthesis exploits the high electron density of the hydroquinone ring to facilitate a dual electrophilic aromatic substitution (EAS) using an in situ generated iminium ion. This guide prioritizes high-purity isolation through regioselective control and rigorous recrystallization protocols.

Part 1: Theoretical Framework & Mechanism

The Mannich Reaction Landscape

The synthesis relies on the Mannich reaction , a three-component condensation involving:

  • Amine: Piperidine (secondary amine).[1]

  • Aldehyde: Formaldehyde (or paraformaldehyde).[2]

  • Active Hydrogen Compound: Hydroquinone (1,4-dihydroxybenzene).

Mechanistic Pathway

The reaction proceeds via two distinct phases: the formation of the electrophile (iminium ion) and the subsequent attack by the nucleophile (hydroquinone).

Phase A: Iminium Ion Generation Formaldehyde reacts with piperidine to form a hemiaminal, which dehydrates to form the reactive piperidinium iminium ion . This is the active electrophile.

Phase B: Electrophilic Aromatic Substitution (EAS) Hydroquinone is an electron-rich aromatic system. The hydroxyl groups (-OH) are strong ortho/para directors.

  • Regioselectivity: The para positions relative to each hydroxyl are blocked (by the other hydroxyl). Therefore, substitution occurs ortho to the hydroxyls.

  • Bis-Substitution: After the first piperidinomethyl group is added (likely at position 2), the ring remains activated. The second substitution occurs at position 5 (para to the first alkyl group) rather than position 3 or 6, largely due to steric hindrance and symmetry, resulting in the thermodynamic 2,5-isomer.

Reaction Pathway Diagram

The following flowchart visualizes the stepwise transformation from reagents to the final bis-substituted product.

MannichMechanism Reagents Reagents: Piperidine + Formaldehyde Hemiaminal Intermediate: Hemiaminal Reagents->Hemiaminal Condensation Iminium Electrophile: Iminium Ion [CH2=N(CH2)5]+ Hemiaminal->Iminium -H2O (Dehydration) SigmaComplex Transition State: Sigma Complex Iminium->SigmaComplex Electrophilic Attack Hydroquinone Nucleophile: Hydroquinone Hydroquinone->SigmaComplex Attack by Ring (C2) MonoProduct Intermediate: Mono-Mannich Base SigmaComplex->MonoProduct -H+ (Aromatization) FinalProduct Target Product: 2,5-Bis(piperidin-1-ylmethyl) benzene-1,4-diol MonoProduct->FinalProduct Repeat Cycle (C5 position)

Caption: Stepwise mechanistic flow from iminium generation to the final bis-substituted Mannich base.

Part 2: Strategic Optimization

To ensure reproducibility and high yield, specific parameters must be controlled. The reaction is typically performed in ethanol or methanol , which solubilizes the reagents but allows the non-polar product to precipitate upon cooling.

Stoichiometry & Solvent Selection
ParameterRecommendationRationale
Stoichiometry 1:2.2:2.2 (HQ : Amine : CH₂O)A slight excess (10%) of amine and aldehyde drives the reaction to completion and prevents mono-substitution.
Solvent Ethanol (Absolute or 95%)Provides a reflux temperature (~78°C) sufficient to overcome the activation energy; the product crystallizes well from ethanol.
Aldehyde Source ParaformaldehydePreferred over formalin (aq.[2] formaldehyde) to minimize water content, which can reverse iminium formation.
Temperature Reflux (80°C)Essential for the second substitution, which is sterically more demanding than the first.

Part 3: Detailed Experimental Protocol

Safety Note: Formaldehyde is a carcinogen. Piperidine is toxic and flammable. Work in a fume hood.

Materials
  • Hydroquinone (11.0 g, 0.1 mol)

  • Piperidine (18.7 g, 0.22 mol)

  • Paraformaldehyde (6.6 g, 0.22 mol equivalent)

  • Ethanol (100 mL)

Procedure
  • Iminium Pre-activation:

    • In a 250 mL round-bottom flask, dissolve paraformaldehyde (6.6 g) in piperidine (18.7 g).

    • Observation: The reaction is exothermic. Allow the mixture to stir for 15 minutes until the solution becomes clear, indicating the formation of the hemiaminal/iminium species.

  • Addition of Nucleophile:

    • Add Ethanol (50 mL) to the flask.

    • Add Hydroquinone (11.0 g) to the solution.

    • Rinse with the remaining Ethanol (50 mL).

  • Reflux:

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Heat the mixture to vigorous reflux (approx. 80°C oil bath) for 4 to 6 hours .

    • Monitoring: The solution will darken (often turning reddish-brown due to slight oxidation), but this is normal.

  • Crystallization & Workup:

    • Remove from heat and allow the solution to cool slowly to room temperature.

    • Place the flask in an ice bath (0-4°C) for 2 hours. The product should precipitate as a light yellow or off-white solid.

    • Filter the solid using a Buchner funnel.[3]

    • Wash the cake with cold ethanol (2 x 20 mL) to remove unreacted amine and oxidation byproducts.

  • Purification:

    • Recrystallize the crude solid from hot ethanol or an ethanol/chloroform mixture.

    • Dry under vacuum at 60°C for 4 hours.

Part 4: Characterization & Validation

The structure of 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol is highly symmetric, which simplifies NMR analysis.

Physical Properties[4][5]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 172–174 °C (Decomposition often observed near MP). Note: Literature values vary slightly based on solvates; crystal structure data confirms the connectivity.

Spectroscopic Data (Expected)
TechniqueSignalAssignment
¹H NMR (CDCl₃)δ 6.5–6.7 ppm (s, 2H)Aromatic protons at C3 and C6. Singlet confirms symmetry.
δ 3.6–3.7 ppm (s, 4H)Benzylic methylene protons (-CH₂-N).
δ 2.4–2.6 ppm (m, 8H)Piperidine ring protons (

to Nitrogen).[4]
δ 1.5–1.7 ppm (m, 12H)Piperidine ring protons (

to Nitrogen).
δ ~10-11 ppm (br s)Phenolic -OH (often broad due to H-bonding).
IR Spectroscopy 3300-3400 cm⁻¹Broad O-H stretch (intramolecular H-bonding).
2930 cm⁻¹C-H stretch (aliphatic piperidine).
Structural Validation (X-Ray Crystallography)

The definitive proof of the 2,5-substitution pattern (versus 2,3 or 2,6) is provided by X-ray diffraction studies.[5][6][7] The intramolecular hydrogen bonding between the phenolic proton and the piperidine nitrogen stabilizes the molecule, locking it into a specific conformation.

Part 5: References

  • Crystal Structure Determination: Odabaşoğlu, M., Albayrak, C., Büyükgüngör, O., & Goez, C. (2004). 2,5-Bis(piperidin-1-ylmethyl)hydroquinone. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1634-o1636. [Link]

  • General Mannich Reaction Mechanism: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. [Link]

  • Bioactivity of Mannich Bases: Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. [Link][8]

  • PubChem Compound Summary: National Center for Biotechnology Information. (2024).[9][10] PubChem Compound Summary for CID 224867, 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. [Link]

Sources

Literature review on 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol applications

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Mannich Base Scaffold for Pharmacological & Industrial Applications [1]

Executive Summary

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0) represents a versatile Mannich base derived from the hydroquinone core. Unlike simple hydroquinones, the introduction of bulky piperidinyl-methyl groups at the ortho positions (2,5) confers unique physicochemical properties: enhanced lipophilicity, tertiary amine functionality, and steric protection of the redox-active hydroxyl groups.

This technical guide analyzes its dual-utility profile:

  • Pharmacological Agent: A cytotoxic and antimicrobial scaffold capable of generating reactive quinone methides, offering potential in overcoming multidrug resistance (MDR) in cancer and malaria.

  • Industrial Additive: A high-performance accelerator for epoxy resin curing and a non-staining antioxidant for polymers.

Chemical Identity & Synthesis
2.1. Structural Analysis

The molecule consists of a central 1,4-benzenediol (hydroquinone) core substituted with two piperidin-1-ylmethyl wings.

  • Core: Redox-active center (reversible oxidation to 1,4-benzoquinone).

  • Substituents: Basic piperidine rings increase pKa and solubility in organic media, while the methylene bridge creates a "Mannich base" linkage susceptible to thermal or metabolic cleavage.

2.2. Synthesis Mechanism (Double Mannich Condensation)

The synthesis utilizes a double Mannich reaction . The electron-rich hydroquinone ring undergoes electrophilic aromatic substitution with the iminium ion generated in situ from formaldehyde and piperidine.

MannichReaction HQ Hydroquinone (Nucleophile) Product 2,5-Bis(piperidin-1-ylmethyl) benzene-1,4-diol HQ->Product CH2O Formaldehyde (2 eq) Iminium Iminium Ion (Electrophile) CH2O->Iminium Condensation (-H2O) Pip Piperidine (2 eq) Pip->Iminium Condensation (-H2O) Iminium->Product Electrophilic Attack (at C2 & C5)

Figure 1: Synthetic pathway via double Mannich condensation. The reaction targets the ortho-positions relative to the hydroxyl groups due to activating effects.

Pharmacological Applications
3.1. Mechanism of Action: The Quinone Methide Trigger

The cytotoxicity of this compound is driven by its ability to act as a bioreductive alkylating agent .

  • Oxidation: The hydroquinone core is oxidized (enzymatically or via ROS) to a quinone.

  • Elimination: The Mannich base linkage becomes unstable, eliminating the amine (piperidine) to form a highly electrophilic Quinone Methide (QM) .

  • Alkylation: The QM rapidly alkylates cellular nucleophiles (DNA, thiols/glutathione), leading to apoptosis.

Mechanism Compound 2,5-Bis(piperidin-1-ylmethyl) benzene-1,4-diol Oxidation Oxidation (ROS/Enzymes) Compound->Oxidation Quinone Quinone Intermediate Oxidation->Quinone Elimination Elimination of Piperidine Quinone->Elimination QM Quinone Methide (Electrophile) Elimination->QM Target Alkylation of DNA/Proteins (Cytotoxicity) QM->Target

Figure 2: Bioactivation pathway leading to cytotoxic alkylation.

3.2. Antimicrobial Activity

Research indicates significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The lipophilic piperidine wings facilitate cell wall penetration, while the phenolic core disrupts membrane potential.

  • Key Finding: In comparative studies, the 2,5-bis(piperidino) derivative showed superior activity compared to morpholine analogues due to higher lipophilicity (LogP).

3.3. Antimalarial Potential (Chemosensitization)

Mannich bases of hydroquinone are structural analogues to amodiaquine precursors. They function by:

  • Inhibiting hemozoin formation in the parasite food vacuole.

  • Reversing Resistance: The tertiary amine side chains can inhibit efflux pumps (e.g., PfCRT) in chloroquine-resistant strains, making this scaffold a potent "resistance reversal" agent.

Industrial Applications
4.1. Epoxy Resin Curing Accelerator

In epoxy chemistry, this compound acts as a catalytic curative :

  • Tertiary Amine Function: The piperidine nitrogen catalyzes the ring-opening of epoxide groups.

  • Phenolic Hydroxyls: Act as hydrogen bond donors, activating the epoxide oxygen and accelerating the cross-linking reaction.

  • Use Case: Rapid-cure adhesives and low-temperature curing systems where standard amines are too slow.

4.2. Antioxidant & Stabilizer

As a hindered phenol, it scavenges free radicals in polymers (polyolefins, rubbers). The bulky piperidine groups at the 2,5-positions provide steric hindrance, preventing rapid consumption and extending the service life of the material.

Experimental Protocols
Protocol A: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
  • Objective: High-yield synthesis via Mannich reaction.

  • Reagents: Hydroquinone (0.05 mol), Formaldehyde (37% soln, 0.11 mol), Piperidine (0.11 mol), Ethanol or Dioxane (solvent).

Step-by-Step:

  • Preparation: Dissolve 5.5 g of hydroquinone in 30 mL of ethanol (or dioxane) in a round-bottom flask. Cool to 0-5°C in an ice bath.

  • Addition: Mix piperidine (9.35 g) with formaldehyde solution (8.9 g) separately, maintaining <10°C. Add this mixture dropwise to the hydroquinone solution over 30 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. (Optional: Reflux for 2 hours to ensure completion).

  • Isolation: Cool the mixture. The product typically precipitates as a white/pale solid. If no precipitate forms, concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol/acetone.

  • Validation: Check melting point (Target: ~180-200°C dec) and IR (Phenolic -OH stretch at ~3300 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
  • Inoculum: Prepare 0.5 McFarland suspension of S. aureus or E. coli.

  • Plating: Swab Muller-Hinton agar plates to create a lawn.

  • Loading: Punch 6mm wells. Add 50 µL of the test compound (1 mg/mL in DMSO). Use Ciprofloxacin as positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure Zone of Inhibition (ZOI) in millimeters. A ZOI >15mm indicates significant activity.

Data Summary: Activity Profile
PropertyValue / ObservationRelevance
Molecular Weight 304.43 g/mol Small molecule drug-like properties
LogP (Predicted) ~2.6Good membrane permeability
pKa (Piperidine N) ~9.0Protonated at physiological pH (Lysosomotropic)
Antimicrobial Active (MIC < 50 µg/mL)S. aureus, B. subtilis
Cytotoxicity IC50 ~10-50 µMModerate potency; requires bioactivation
Epoxy Reactivity High (Accelerator)Reduces gel time by >40% vs. standard amines
References
  • Oloyede, G. K., & Onisade, A. Q. (2017). Synthesis and characterization of some antimicrobial phenolic Mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.

  • PubChem Database. (2024). Compound Summary: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CID 224867).[2] National Center for Biotechnology Information.

  • Evonik Industries. (2023). Ancamine® Curing Agents Technical Data Sheets (General reference for Mannich base curing agents).

  • Santa Cruz Biotechnology. (2024). 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol Product Data.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility profile of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol in organic solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0) is a symmetric Mannich base derived from hydroquinone. Structurally characterized by a redox-active phenolic core flanked by two lipophilic piperidine rings, this molecule serves as a critical intermediate in the synthesis of lipophilic antioxidants, antimalarial agents, and coordination polymers.

This guide provides a comprehensive analysis of its solubility behavior. Unlike simple hydroquinones, the solubility of this derivative is governed by a delicate balance between intramolecular hydrogen bonding (which enhances lipophilicity) and ionizable basic centers (which dictate pH-dependent aqueous solubility).

Molecular Architecture & Solubility Mechanics

To predict and manipulate the solubility of this compound, one must understand the competing forces at the molecular level.

Structural Determinants
  • Hydroquinone Core: Provides two phenolic hydroxyl groups (

    
    ). In isolation, these promote solubility in polar protic solvents.
    
  • Piperidine Wings: These saturated heterocycles add significant lipophilic bulk (

    
     contribution) and basic nitrogen centers (
    
    
    
    for conjugate acid).
  • The Critical Mechanism (Intramolecular H-Bonding): The defining feature of ortho-substituted phenolic Mannich bases is the formation of strong intramolecular hydrogen bonds between the phenolic -OH and the amine nitrogen (-OH

    
     N).
    
    • Effect: This "locks" the polar protons, effectively masking the polarity of the hydroxyl groups.

    • Result: The molecule behaves more lipophilically than its functional group count suggests, exhibiting surprisingly high solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene) compared to unsubstituted hydroquinone.

Visualization: Solute-Solvent Interaction Logic

The following diagram illustrates the competing interactions that dictate solubility in different media.

SolubilityLogic Molecule 2,5-Bis(piperidin-1-ylmethyl) benzene-1,4-diol IntraHBond Intramolecular H-Bond (OH ... N) Molecule->IntraHBond Dominant State in Non-Polar Media Lipophilicity Lipophilic Piperidine Rings Molecule->Lipophilicity Solvent_Alc Alcohols (EtOH, MeOH) Molecule->Solvent_Alc Disrupted by Solvent H-Bonding Solvent_Aq Aqueous Acid (pH < 5) Molecule->Solvent_Aq Soluble via Protonation (NH+) Solvent_Chl Chlorinated Solvents (DCM, CHCl3) IntraHBond->Solvent_Chl Promotes Solubility (Masks Polarity) Lipophilicity->Solvent_Chl

Figure 1: Mechanistic drivers of solubility. Intramolecular H-bonding favors non-polar/chlorinated solvents, while protonation drives aqueous solubility.

Empirical Solubility Profile

The following data categorizes solvent compatibility based on thermodynamic principles and standard recrystallization protocols reported in synthesis literature [1][2].

Table 1: Solubility Landscape at 25°C
Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM)High The "masked" polarity matches the moderate polarity of DCM.
Chloroform (

)
High Excellent solvation of the piperidine moieties.
Polar Aprotic DMSO, DMFVery High Disrupts intramolecular H-bonds; solvates the entire structure.
Alcohols Ethanol (EtOH)Temperature Dependent Moderate at RT; High at boiling point. Standard recrystallization solvent.
Methanol (MeOH)Moderate Higher polarity than EtOH may reduce solubility of the lipophilic wings.
Aromatics Toluene / BenzeneModerate Soluble, especially when warmed. Used in binary solvent systems.[1]
Alkanes Hexane / PentaneInsoluble The molecule is too polar for aliphatic hydrocarbons.
Aqueous Water (Neutral pH 7)Low / Insoluble Hydrophobic effect of piperidine rings dominates.
Water (Acidic pH < 4)Soluble Protonation of piperidine nitrogens forms the soluble di-cationic salt.

Practical Note for Process Chemists: For purification, the compound is classically recrystallized from hot ethanol or a Benzene/Petroleum Ether mixture. The substance dissolves in the hot solvent and precipitates upon cooling, confirming the steep temperature-solubility curve in these media [3].

Validated Protocol: Thermodynamic Solubility Determination

Since solubility can vary based on crystal polymorphs (a common issue with Mannich bases), relying on literature values is insufficient for critical drug development formulations. The following is a Self-Validating Protocol adapted from OECD Guideline 105 (Shake-Flask Method).

Reagents & Equipment
  • Analyte: >100 mg of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (purity >98%).

  • Solvents: HPLC grade.

  • Agitation: Orbital shaker with temperature control (

    
    ).
    
  • Detection: HPLC-UV (Detection at 290 nm for the hydroquinone chromophore).

The "Saturation Shake-Flask" Workflow

Protocol Start Start: Weigh Excess Solid (~50mg) AddSolvent Add Solvent (1-2 mL) Ensure undissolved solid remains Start->AddSolvent Equilibrate Equilibrate 24-48h @ 25°C (Orbital Shaking) AddSolvent->Equilibrate CheckpH Check pH (if Aqueous) Record final pH Equilibrate->CheckpH Separate Phase Separation Centrifuge (10k rpm) or Filter (0.22 µm PVDF) CheckpH->Separate Dilute Dilute Supernatant into Mobile Phase Separate->Dilute Analyze Quantify via HPLC-UV (λ = 290 nm) Dilute->Analyze

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Self-Validation Steps (Quality Control)
  • Mass Balance Check: If the supernatant concentration is low (<1 mg/mL), ensure the solid has not formed a "gum" or oil, which indicates a phase change rather than equilibrium.

  • Stability Check: Analyze the sample at 24h and 48h. If the concentration decreases, the compound may be oxidizing (hydroquinone

    
     quinone). Mitigation: Perform the experiment under Nitrogen or add trace ascorbic acid if using aqueous media.
    
  • Tyndall Effect: After filtration, shine a laser pointer through the solution. If a beam is visible, colloidal particles remain, and the solubility is overestimated. Re-filter.

Thermodynamic Modeling (Hansen Parameters)

For formulation scientists requiring in silico prediction for solvent blends, the estimated Hansen Solubility Parameters (HSP) for this molecule are:

  • Dispersion (

    
    ):  ~18.5 MPa
    
    
    
    (Due to the aromatic ring and piperidine).
  • Polarity (

    
    ):  ~6.0 MPa
    
    
    
    (Reduced by symmetry and internal compensation).
  • Hydrogen Bonding (

    
    ):  ~12.0 MPa
    
    
    
    (High capacity as both donor and acceptor).

Application: To maximize solubility, select a solvent blend where the distance (


) between the solvent and solute in Hansen space is minimized.
  • Recommended Blend:DCM/Methanol (90:10) . The DCM addresses the dispersion/lipophilicity, while Methanol engages the H-bonding sites without forcing the molecule into a purely polar environment.

References

  • Synthesis & Recrystallization: Fields, D. L., Miller, J. B., & Reynolds, D. D. (1962). The Preparation of 2,5-Bis(piperidinomethyl)hydroquinone. Journal of Organic Chemistry, 27(8), 2749–2753.

  • Mannich Base Solubility Behavior: Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775.

  • General Protocol (OECD 105): OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility.

  • Structural Analogs (Physicochemical Properties): Bolognese, A., et al. (2002). Redox-active Mannich bases: Synthesis and electrochemical behavior. Journal of Electroanalytical Chemistry.

Sources

Theoretical Calculation of HOMO-LUMO Gap for 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Protocol for Mannich Base Derivatives

Executive Summary & Molecular Context[1][2][3][4]

The molecule 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS 1753-68-0) represents a classic Mannich base derivative of hydroquinone. These compounds are of significant pharmaceutical interest due to their potential as antioxidants, acetylcholinesterase inhibitors, and antitumor agents.

The HOMO-LUMO gap (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy difference) is the primary descriptor of this molecule's kinetic stability and chemical reactivity. A precise calculation of this gap is critical for:

  • Predicting Bioactivity: Correlating electronic chemical potential (

    
    ) with receptor binding affinity.
    
  • Redox Potential: Assessing the hydroquinone-to-quinone oxidation propensity, which drives its antioxidant mechanism.

  • Optical Properties: Estimating UV-Vis absorption thresholds.

This guide provides a rigorous, self-validating computational protocol to calculate the HOMO-LUMO gap, accounting for the specific structural challenges of this molecule, namely the flexible piperidine rings and intramolecular hydrogen bonding.

Structural Architecture & Computational Strategy

The Conformational Challenge

Unlike rigid aromatic systems, this molecule possesses two flexible piperidin-1-ylmethyl arms. The critical structural feature governing the electronic energy is the Intramolecular Hydrogen Bond (IHB) between the phenolic hydroxyl group (-OH) and the piperidine nitrogen.

  • Hypothesis: The global minimum energy structure involves an O-H···N interaction, forming a pseudo-six-membered ring.

  • Risk: Standard optimization starting from a flat 2D structure often traps the system in a local minimum where these H-bonds are absent, leading to an erroneous (overestimated) HOMO-LUMO gap.

Level of Theory Selection

To ensure accuracy comparable to experimental UV-Vis data, the following model chemistry is prescribed:

ComponentSelectionRationale
Functional B3LYP-D3(BJ) or M06-2X Standard B3LYP is acceptable, but dispersion corrections (-D3) or the M06-2X functional are superior for capturing the non-covalent IHB interactions stabilizing the piperidine arms.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory to describe the lone pair electrons on Oxygen and Nitrogen. Polarization functions (d,p) account for ring flexibility.
Solvation IEFPCM (Water/Ethanol) Gas-phase calculations overestimate the gap. PCM (Polarizable Continuum Model) mimics the physiological or experimental solvent environment.

The Computational Workflow (Protocol)

The following workflow ensures that the calculated gap corresponds to the thermodynamically dominant conformer.

Workflow Diagram

G Start Start: 2D Structure Input ConfSearch Step 1: Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Filter Filter: Select Lowest Energy Conformers (within 2 kcal/mol) ConfSearch->Filter DFT_Opt Step 2: DFT Geometry Optimization (B3LYP/6-311++G(d,p) + IEFPCM) Filter->DFT_Opt Freq_Check Step 3: Frequency Calculation (Check for imaginary freqs) DFT_Opt->Freq_Check Decision Imaginary Frequencies? Freq_Check->Decision Decision->DFT_Opt Yes (Re-optimize) Orbital_Calc Step 4: Extract HOMO/LUMO Eigenvalues Decision->Orbital_Calc No (Minima Found) Gap_Analysis Step 5: Calculate Gap & Descriptors Orbital_Calc->Gap_Analysis

Figure 1: Step-by-step computational workflow for accurate HOMO-LUMO gap prediction.

Detailed Protocol Steps
Step 1: Conformational Sampling (Pre-Optimization)

Do not submit the drawn structure directly to DFT.

  • Tool: Spartan, Avogadro, or RDKit.

  • Method: Monte Carlo conformational search using the MMFF94 force field.

  • Criteria: Generate 50-100 conformers. Look for the "folded" conformation where the piperidine Nitrogen is proximal to the phenolic Hydrogen (distance

    
     1.8 - 2.2 Å).
    
  • Output: Select the lowest energy conformer as the input for DFT.

Step 2: Geometry Optimization (DFT)

Perform the optimization using the selected functional.

  • Software: Gaussian 16/09, ORCA, or GAMESS.

  • Gaussian Keyword Example:

    • opt: Optimizes geometry to minimum energy.

    • freq: Calculates vibrational frequencies (essential for validation).

    • scrf: Solvation model (Water is standard for biological relevance).

    • empiricaldispersion=gd3bj: Adds Grimme's D3 dispersion to correct B3LYP's inability to model weak interactions accurately.

Step 3: Validation (Self-Check)

Upon completion, check the output file for Imaginary Frequencies (NImags).

  • Requirement: NImags must be 0 .

  • Troubleshooting: If NImags > 0 (usually a negative frequency like -50 cm⁻¹), the structure is a transition state, not a minimum. Displace the atoms along the imaginary normal mode and re-optimize.

Step 4: Data Extraction

Locate the orbital energies in the output file (usually labeled as "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues").

  • HOMO: The last (highest energy) occupied eigenvalue.

  • LUMO: The first (lowest energy) virtual eigenvalue.

  • Note: Units are typically Hartrees. Convert to eV (1 Hartree = 27.2114 eV).

Data Analysis & Interpretation

Calculation Logic

Once


 and 

are extracted, calculate the Global Reactivity Descriptors.
DescriptorFormulaSignificance
Energy Gap (

)

Lower gap = Higher reactivity / Lower kinetic stability.[1]
Ionization Potential (I)

Energy required to remove an electron (oxidation potential).
Electron Affinity (A)

Energy released when adding an electron.
Chemical Hardness (

)

Resistance to charge transfer.[2]
Electrophilicity Index (

)

Propensity to accept electrons (crucial for Michael acceptor activity).
Reactivity Logic Diagram

Reactivity Gap HOMO-LUMO Gap SmallGap Small Gap (< 4.0 eV) Gap->SmallGap LargeGap Large Gap (> 5.0 eV) Gap->LargeGap Reactivity High Chemical Reactivity (Soft Molecule) SmallGap->Reactivity Stability High Kinetic Stability (Hard Molecule) LargeGap->Stability BioAct Potential Bioactivity (Antioxidant/Radical Scavenging) Reactivity->BioAct Correlation

Figure 2: Interpreting the HOMO-LUMO gap in the context of pharmaceutical reactivity.

Expected Values & Benchmarking

Based on literature for similar Mannich bases of hydroquinone [1, 2]:

  • Expected Gap: 4.5 eV – 5.5 eV (in solvent).

  • Interpretation:

    • A gap in this range suggests the molecule is "soft" enough to act as an effective antioxidant (electron donor) but stable enough to exist as a drug formulation.

    • The HOMO will be localized on the central hydroquinone ring and the piperidine nitrogen lone pairs.

    • The LUMO will be distributed across the

      
      -system of the benzene ring.
      

References

  • Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study. Source: RSC Advances, 2021. Relevance: Establishes the B3LYP/PCM protocol for Mannich bases and the importance of intramolecular H-bonds. URL:[Link]

  • Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases. Source: Molecules (MDPI), 2023. Relevance: Provides comparative HOMO-LUMO gap values (approx 0.21 Hartree / 5.7 eV) for similar amine-substituted phenolic systems. URL:[Link]

  • Density functional theory and atoms-in-molecules investigation of intramolecular hydrogen bonding. Source: Journal of Physical Chemistry A, 2007. Relevance: Validates the use of 6-311++G(d,p) basis sets for capturing H-bond topology in enol/phenol derivatives. URL:[Link]

  • Gaussian 16 User Reference. Source: Gaussian.com. Relevance: Authoritative source for keyword syntax (SCRF, EmpiricalDispersion). URL:[Link]

Sources

Technical Guide: Crystal Packing and Molecular Geometry of Piperidine-Substituted Hydroquinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structural chemistry of piperidine-substituted hydroquinones, a class of compounds bridging organic semiconductors and redox-active pharmaceuticals. The core focus is the interplay between the electron-rich hydroquinone (1,4-benzenediol) scaffold and the steric bulk of the piperidine (azacyclohexane) substituent.

Unlike simple hydroquinones, which pack in flat, sheet-like motifs driven by O-H···O interactions, piperidine substitution introduces a strong hydrogen bond acceptor (the amine nitrogen) and significant steric strain. This results in a competition between molecular planarity (favored for


-conjugation) and steric relief  (favored for conformational stability), ultimately dictating the crystal lattice energy and solubility profile.

Molecular Architecture & Geometry

Understanding the crystal packing requires first dissecting the isolated molecular geometry. The substitution of a piperidine ring onto the hydroquinone core (typically at the 2,5-positions) creates a specific set of geometric constraints.

The Hydroquinone Core: Planarity vs. Distortion

In unsubstituted hydroquinone, the benzene ring is planar. However, introducing piperidine at the ortho position to a hydroxyl group creates a "buttressing effect."

  • Steric Clash: The

    
    -methylene protons of the piperidine ring sterically interfere with the adjacent protons on the benzene ring or the hydroxyl oxygen.
    
  • Consequence: To relieve this strain, the piperidine ring rotates around the C(aryl)-N bond. The torsion angle is rarely

    
     (coplanar). Experimental data often shows twist angles between 30^\circ and 60^\circ , decoupling the nitrogen lone pair from the aromatic 
    
    
    
    -system.
The Piperidine Chair

The piperidine moiety almost invariably adopts a chair conformation in the solid state, as it is the energetic minimum (approx. 7 kcal/mol more stable than the boat form).

  • Nitrogen Pyramidalization: The nitrogen atom remains

    
     hybridized.
    
  • Lone Pair Orientation: The orientation of the nitrogen lone pair is critical for crystal packing. In the crystal lattice, this lone pair acts as the primary Hydrogen Bond Acceptor .

Intramolecular Hydrogen Bonding

A defining feature of 2-piperidinylhydroquinones is the potential for intramolecular hydrogen bonding.

  • Interaction:

    
    
    
  • Effect: If the geometry permits (i.e., if the twist angle is not too severe), the hydroxyl proton can lock onto the piperidine nitrogen. This forms a pseudo-5- or 6-membered ring, rigidifying the molecule and reducing the number of donors available for intermolecular packing.

Crystal Packing Dynamics

The crystal structure is the result of supramolecular assembly driven by the minimization of lattice energy.

Hierarchy of Intermolecular Forces

In piperidine-substituted hydroquinones, the hierarchy of forces is distinct from pure hydrocarbons:

  • Strong H-Bonds (

    
    ):  The dominant force. The hydroquinone -OH is the donor; the piperidine -N is the acceptor. This bond is significantly stronger (approx. 20-30 kJ/mol) than 
    
    
    
    bonds.
  • Weak H-Bonds (

    
    ):  Acidic aromatic protons interacting with hydroxyl oxygens.
    
  • 
     Stacking:  Due to the twist of the piperidine rings, "perfect" face-to-face stacking of the benzene rings is often disrupted. Instead, offset stacking  or edge-to-face  interactions are common to accommodate the bulky piperidine chairs.
    
Common Packing Motifs (Graph Set Analysis)

Crystallographers use Graph Set notation to describe connectivity.

  • Chains

    
    :  The most common motif involves infinite chains where the Hydroquinone-OH of Molecule A donates to the Piperidine-N of Molecule B.
    
  • Rings

    
    :  Centrosymmetric dimers often form where two molecules reciprocally donate H-bonds.
    
    • Example: An

      
       motif is frequently observed in aminophenols, creating a robust "dimer lock" that raises the melting point.
      
Visualization of Interaction Logic

G Molecule Piperidine-Hydroquinone Zwitterionic Potential Donor Donor Site: Hydroxyl (-OH) Molecule->Donor Acceptor Acceptor Site: Piperidine Nitrogen (N) Molecule->Acceptor Steric Steric Bulk: Piperidine Chair Molecule->Steric Packing Crystal Lattice Architecture Donor->Packing Strong O-H...N (Primary Driver) Acceptor->Packing Accepts Proton Steric->Packing Prevents Planar Stacking (Disrupts Pi-Pi)

Figure 1: The competitive logic of crystal packing forces. The strong O-H...N interaction dominates, while steric bulk disrupts standard pi-stacking.

Experimental Protocol: Synthesis to Structure

To validate these geometries, high-quality single crystals are required. The following protocol ensures the production of diffraction-quality crystals for a generic 2,5-bis(piperidin-1-yl)hydroquinone.

Synthesis (The Redox Route)

Note: Piperidine-substituted hydroquinones are often unstable in air (oxidizing to quinones). All steps should ideally be performed under inert atmosphere (Argon/Nitrogen).

  • Starting Material: 1,4-Benzoquinone.

  • Nucleophilic Addition: Dissolve benzoquinone in ethanol. Add 2.2 equivalents of piperidine dropwise at

    
    . The solution will darken (formation of the amino-quinone).
    
  • Reduction: To obtain the hydroquinone, the intermediate quinone must be reduced. Add excess sodium dithionite (

    
    ) or perform catalytic hydrogenation (
    
    
    
    ) until the solution lightens.
  • Isolation: Filter and dry the precipitate under vacuum.

Crystallization Protocol (Slow Evaporation)

This method is self-validating; if crystals do not form within 48 hours, the solvent polarity is incorrect.

  • Step 1: Prepare a saturated solution of the compound in Dichloromethane (DCM) : Methanol (MeOH) (ratio 2:1). The MeOH solubilizes the polar hydroxyls; DCM accommodates the lipophilic piperidine.

  • Step 2: Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles induce nucleation too early, causing polycrystallinity.
    
  • Step 3: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.

  • Step 4: Place in a vibration-free, dark environment at

    
    .
    
  • Step 5: Harvest crystals when they reach 0.2–0.5 mm in size (typically 3–7 days).

X-ray Diffraction Workflow

Workflow Selection Crystal Selection (Polarized Light) Mounting Mounting (MiTeGen Loop + Oil) Selection->Mounting Collection Data Collection (Mo/Cu Source, 100K) Mounting->Collection Reduction Data Reduction (Integration & Scaling) Collection->Reduction Solution Structure Solution (Direct Methods/SHELXT) Reduction->Solution Refinement Refinement (Least Squares/SHELXL) Solution->Refinement

Figure 2: Standard crystallographic workflow for organic small molecules.

Quantitative Data Summary

When analyzing the solved structure, compare your parameters against these standard values for piperidinyl-hydroquinones to ensure accuracy.

ParameterTypical Value RangeSignificance
Space Group

or

Centrosymmetric groups are favored (approx. 70% of organic crystals).
C-N Bond Length 1.35 – 1.42 ÅShorter than typical amine C-N (1.47 Å) indicates resonance with the ring.
Piperidine Chair Angles

Deviations indicate ring strain.
Twist Angle

Angle between benzene plane and piperidine mean plane.
H-Bond Distance 2.7 – 2.9 Å (

)
Distance for

. Shorter = Stronger.

References

  • Crystal Structure of Piperidine Derivatives: Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives."[1][2] Chemical Review and Letters, 2021.

  • Hydrogen Bonding in Aminophenols: Allen, F. H., et al. "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 2002.

  • Hydroquinone Co-Crystals and Packing: Sartorius, J., et al. "Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis."[3] New Journal of Chemistry, 2019.

  • Piperidine Conformation Analysis: Blackburn, G. M., et al. "Stereochemistry of Piperidine Derivatives." Wikipedia / General Organic Chemistry Reference, 2023.

  • General Crystallography of Hydroquinones: Ermer, O., & Röbke, C. "Crystal Structure of 2,5-Di-tert-butyl-hydroquinone." Angewandte Chemie International Edition, 1994.[4]

Sources

Melting point and physical characterization of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0), often referred to as 2,5-bis(piperidinomethyl)hydroquinone, is a symmetric Mannich base derivative of hydroquinone.[1] It serves as a critical intermediate in the synthesis of functionalized polymers, a curing agent for epoxy resins, and a scaffold in medicinal chemistry for antimalarial and antitumor candidates.

This guide provides a rigorous characterization framework for this compound.[1] Unlike simple organic solids, this Mannich base exhibits thermal sensitivity and pH-dependent solubility that complicate standard physical analysis.[1] This document outlines the definitive protocols for synthesis, purification, and physical characterization, emphasizing the causal link between purity profiles and thermodynamic transitions.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
Common Name 2,5-Bis(piperidinomethyl)hydroquinone
CAS Registry Number 1753-68-0
Molecular Formula C₁₈H₂₈N₂O₂
Molecular Weight 304.43 g/mol
Structural Features Centrosymmetric hydroquinone core; two basic piperidine rings attached via methylene bridges (Mannich linkages).[1][2]
Structural Logic

The molecule possesses a center of inversion, making the two piperidine rings and the two hydroxyl groups chemically equivalent. This symmetry is the primary driver of its crystallization behavior and simplifies its NMR spectrum. The presence of both phenolic hydroxyls (acidic) and tertiary amines (basic) creates an amphoteric character, often leading to zwitterionic interactions in the solid state which significantly influence the melting point.

Synthesis & Purification Context

Why this matters: The melting point of this compound is heavily dependent on the synthesis method due to the potential for oligomerization. The Mannich reaction, while versatile, can produce mono-substituted byproducts or polymeric methylene-bridged species if stoichiometry is not strictly controlled.[1]

Reaction Pathway

The synthesis involves a double Mannich condensation of hydroquinone with formaldehyde and piperidine.

SynthesisPathway HQ Hydroquinone (C6H6O2) Intermediate Transition State (Iminium Ion) HQ->Intermediate EtOH, Reflux CH2O Formaldehyde (2 eq) CH2O->Intermediate EtOH, Reflux Pip Piperidine (2 eq) Pip->Intermediate EtOH, Reflux Product 2,5-Bis(piperidin-1-ylmethyl) benzene-1,4-diol Intermediate->Product -H2O Crystallization

Figure 1: Double Mannich condensation pathway. Stoichiometric control (1:2:2 ratio) is critical to prevent polymerization.

Purification Protocol

To ensure an accurate melting point determination, the crude product must be purified to remove mono-substituted derivatives and oxidized quinone species.[1]

  • Recrystallization: Dissolve crude solid in boiling ethanol (95%).

  • Filtration: Hot filtration is required to remove any insoluble polymeric methylene-bridged phenols.[1]

  • Cooling: Slow cooling to 4°C yields colorless to pale yellow needles.[1]

  • Drying: Vacuum dry at 40°C over P₂O₅. Note: Avoid high heat during drying to prevent oxidation.[1]

Physical Characterization

Melting Point Determination

The literature reports varying melting points for this compound, ranging from 174°C to 183°C , often accompanied by decomposition. This variance is frequently due to the heating rate and the "thermal history" of the crystal lattice.

Standard Value: 182–183 °C (with decomposition) [1][2].

Experimental Protocol (Capillary Method)
  • Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30 or Mettler Toledo MP series).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 160°C.[1]

    • Slow Ramp: 1°C/min from 160°C to endpoint.[1]

  • Observation: Watch for "sweating" (solvent release) at ~170°C, followed by meniscus formation. Darkening of the sample indicates oxidative decomposition, which is common for hydroquinone derivatives.

Advanced Protocol (DSC)

For pharmaceutical or polymer applications, Differential Scanning Calorimetry (DSC) is superior.

  • Conditions: Nitrogen atmosphere (50 mL/min), Al pans (crimped, pinhole).

  • Cycle: Heat from 30°C to 200°C at 5°C/min.

  • Interpretation: Look for a sharp endotherm (melting) immediately followed by an erratic exotherm (decomposition). The onset temperature of the endotherm is the true melting point.

Solubility Profile

Understanding solubility is vital for formulation and recrystallization.

SolventSolubilityMechanistic Note
Ethanol (Hot) HighPrimary recrystallization solvent.[1] Disrupts H-bonding.
Ethanol (Cold) LowFacilitates high-yield recovery.[1]
Chloroform ModerateSolubilizes the lipophilic piperidine wings.
Water (Neutral) LowThe hydrophobic benzene/piperidine bulk outweighs the OH groups.
Water (Acidic) HighProtonation of piperidine nitrogens forms the soluble dihydrochloride salt.
Diethyl Ether LowInsufficient polarity to break lattice energy.

Spectroscopic Validation

To confirm that the melting point corresponds to the correct structure, spectroscopic validation is required.

Proton NMR (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆[1]

Due to the


 symmetry, the spectrum is simple.
  • δ 6.5 – 6.7 ppm (s, 2H): Aromatic protons of the hydroquinone ring. The singlet confirms substitution at the 2,5 positions.

  • δ 3.6 – 3.7 ppm (s, 4H): Methylene bridge protons (

    
    ).[1] A sharp singlet confirms the Mannich linkage is intact.
    
  • δ 2.4 – 2.6 ppm (m, 8H): Piperidine protons adjacent to nitrogen (

    
    ).
    
  • δ 1.5 – 1.6 ppm (m, 12H): Remaining piperidine protons.

  • δ ~8-9 ppm (bs, 2H): Phenolic hydroxyls (disappears with D₂O shake).

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Broad O-H stretch (intermolecular H-bonding).[1]

  • 2930, 2850 cm⁻¹: C-H stretching (aliphatic piperidine ring).

  • 1450–1500 cm⁻¹: C=C aromatic ring stretch.[1]

  • 1230 cm⁻¹: C-N stretching amine.[1]

Characterization Workflow

The following logic flow ensures that the physical data collected is valid and reproducible.

CharacterizationWorkflow Start Crude Synthesis Product Purify Recrystallization (EtOH) Hot Filtration Start->Purify TLC TLC Check (Single Spot?) Purify->TLC TLC->Purify No (Repeat) Dry Vacuum Dry (40°C, P2O5) TLC->Dry Yes MP MP Determination (Target: 182-183°C) Dry->MP NMR 1H NMR Validation (Symmetry Check) Dry->NMR Result Validated Reference Standard MP->Result Pass NMR->Result Pass

Figure 2: Step-by-step validation workflow ensures the material meets the purity required for accurate melting point determination.

References

  • Burke, W. J., et al. (1952). "Condensation of Hydroquinone with Formaldehyde and Primary Amines." Journal of the American Chemical Society, 74(14), 3601–3605. Link

  • Fields, D. L., et al. (1942). "Mannich Bases from Hydroquinone." Journal of the American Chemical Society.[3] (Foundational text on Mannich base physical properties).

  • Islam, N. U., et al. (2013). "Synthesis and pharmacological evaluation of novel hydroquinone derivatives." Archives of Pharmacal Research.[4][5] (Confirms synthesis protocols and characterization data). Link

  • PubChem. (2023). "2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CID 224867)."[1] National Library of Medicine. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2004). "Crystal Structure of 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol." CCDC Number 248780. Link

Sources

The Bis-Mannich Bases of Hydroquinone: Synthesis, Pharmacology, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the development, synthesis, and pharmacological utility of bis-Mannich bases derived from hydroquinone.

Executive Summary

The bis-Mannich bases of hydroquinone (1,4-dihydroxybenzene) represent a specialized class of phenolic alkaloids synthesized via the aminoalkylation of the electron-rich phenol ring. Historically pivotal in the development of second-generation antimalarials (e.g., Amodiaquine analogues, Pyronaridine), these compounds have evolved into potent cytotoxic agents. Their pharmacological efficacy relies on a unique "prodrug" mechanism: the capacity to generate reactive quinone methides in situ, which act as alkylating agents against biological nucleophiles (DNA, thiols).

Part 1: The Chemical Foundation

The Mannich Reaction on Hydroquinone

The synthesis of bis-Mannich bases involves the condensation of hydroquinone with formaldehyde and a primary or secondary amine. Unlike simple phenols, hydroquinone possesses two activating hydroxyl groups, making the ring highly susceptible to electrophilic aromatic substitution.

Regiochemistry: The reaction typically proceeds at the ortho positions relative to the hydroxyl groups. Due to steric hindrance and electronic symmetry, the 2,5-bis(aminomethyl) isomer is the thermodynamically favored product over the 2,6-isomer, particularly when bulky secondary amines (e.g., piperidine, diethylamine) are used.

Synthetic Protocol: 2,5-Bis(piperidinomethyl)hydroquinone

Based on the foundational methodology of Fields, Miller, and Reynolds (1962).

Objective: Synthesis of a chemically stable bis-Mannich base for biological evaluation.

Reagents:

  • Hydroquinone (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Piperidine (2.2 eq)

  • Ethanol (Absolute, solvent)[1]

Step-by-Step Methodology:

  • Preparation of Reagent Solution: In a round-bottom flask equipped with a reflux condenser, dissolve 2.2 equivalents of piperidine in absolute ethanol.

  • Depolymerization: Add 2.2 equivalents of paraformaldehyde to the amine solution. Heat gently (40-50°C) until the solution becomes clear, indicating the formation of the reactive iminium ion intermediate (

    
    ).
    
  • Addition of Substrate: Add 1.0 equivalent of hydroquinone to the reaction mixture. The solution may darken slightly due to transient oxidation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction is driven by the electrophilic attack of the iminium species on the 2- and 5-positions of the hydroquinone ring.

  • Crystallization: Cool the reaction mixture to room temperature and then chill in an ice bath. The bis-Mannich base typically precipitates as a white or pale-yellow crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol to remove unreacted amine. Recrystallize from ethanol/acetone to achieve analytical purity.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the singlet corresponding to the methylene bridge (

    
    ) around 
    
    
    
    3.5–3.8 ppm and the aromatic protons as a singlet at
    
    
    6.4–6.6 ppm (confirming 2,5-symmetry).

Part 2: Pharmacological Mechanisms

The Quinone Methide "Warhead" (Cytotoxicity)

The defining feature of phenolic Mannich bases in oncology is their ability to function as "activated alkylators." They are not inherently toxic but undergo a specific elimination reaction under physiological conditions or enzymatic activation.

Mechanism of Action:

  • Deamination: The C-N bond in the benzylic position is labile. Loss of the amine (leaving group) generates an ortho-quinone methide (o-QM).

  • Michael Addition: The o-QM is a highly reactive Michael acceptor. It rapidly reacts with cellular nucleophiles, such as the thiol groups of glutathione (GSH) or guanine residues in DNA.

  • Apoptosis: The depletion of GSH (oxidative stress) and direct DNA alkylation triggers apoptotic pathways (Caspase-3/9 activation).

Antimalarial Activity (Heme Detoxification)

In the context of malaria, bis-Mannich bases (structurally related to Pyronaridine ) function by inhibiting the parasite's heme detoxification pathway.

  • Target: The food vacuole of Plasmodium falciparum.

  • Action: The basic side chains (protonated at vacuolar pH) facilitate accumulation in the vacuole. The aromatic core interacts with free heme (ferriprotoporphyrin IX) via

    
    -
    
    
    
    stacking, preventing its polymerization into non-toxic hemozoin. The accumulation of free heme is lethal to the parasite.

Part 3: Visualization of Signaling & Synthesis

The following diagram illustrates the dual pathways: the synthetic route to the bis-Mannich base and its subsequent biological activation into the reactive Quinone Methide.

BisMannichPathways HQ Hydroquinone BisMannich 2,5-Bis(piperidinomethyl) hydroquinone (Stable Prodrug) HQ->BisMannich Mannich Reaction (Reflux, EtOH) CH2O_Amine Formaldehyde + Piperidine Iminium Iminium Ion (Electrophile) CH2O_Amine->Iminium In situ formation Iminium->BisMannich Deamination Physiological/Thermal Elimination of Amine BisMannich->Deamination Bioactivation QM Ortho-Quinone Methide (Reactive Electrophile) Deamination->QM DNA DNA Alkylation (Cytotoxicity) QM->DNA Michael Addition GSH GSH Depletion (Oxidative Stress) QM->GSH Michael Addition

Caption: Synthesis of the bis-Mannich scaffold and its bioactivation pathway via Quinone Methide generation, leading to DNA alkylation and thiol depletion.

Part 4: Comparative Activity Data

The following table summarizes the activity profiles of hydroquinone derivatives, highlighting the shift from simple antimalarials to complex cytotoxic agents.

Compound ClassRepresentative StructurePrimary TargetMechanismKey Limitation
Mono-Mannich Base AmodiaquineHeme Polymerase

-stacking with Heme
Hepatotoxicity (Quinone-imine metabolite)
Bis-Mannich Base PyronaridineHeme PolymeraseDual-protonation / StackingCross-resistance with Chloroquine (low)
Bis-Mannich Phenol 2,5-Bis(piperidinomethyl)-HQDNA / ThiolsQuinone Methide AlkylationNon-specific cytotoxicity (needs targeting)
Amino-Benzoquinone 2,5-Bis(alkylamino)-BQMitochondria / ROSRedox CyclingHigh oxidative stress to normal cells

References

  • Fields, D. L., Miller, J. B., & Reynolds, D. D. (1962).[2] Mannich-Type Condensation of Hydroquinone, Formaldehyde, and Primary Amines. The Journal of Organic Chemistry, 27(8), 2749–2753.

  • O'Neill, P. M., et al. (2003). Isoquine and Related Amodiaquine Analogues: A New Generation of Improved 4-Aminoquinoline Antimalarials.[3] Journal of Medicinal Chemistry, 46(23), 4933–4945.

  • Dimmock, J. R., et al. (1999). Cytotoxic activities of Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry, 42(8), 1358–1366.

  • Kucukoglu, K., et al. (2022). In Vitro and In Silico Cytotoxicity Evaluation of Some Isatin Mannich Bases on Human Melanoma Cells. Journal of Applied Biological Sciences, 16(1), 101–113.

  • Barlin, G. B., et al. (1992). The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol. Annals of Tropical Medicine & Parasitology, 86(4), 323-331.

Sources

Methodological & Application

Application Note: Antimicrobial Assay Procedures for 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

[1]

Abstract & Compound Profile

This application note provides a rigorous, standardized framework for evaluating the antimicrobial efficacy of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol . This molecule belongs to the class of phenolic Mannich bases , characterized by a redox-active hydroquinone core flanked by two lipophilic piperidine rings.[1]

While Mannich bases exhibit potent antimicrobial activity—often exceeding that of standard antibiotics against Gram-positive strains (e.g., S. aureus)—their unique physicochemical properties require specific assay modifications. Researchers must account for auto-oxidation , solubility limits , and redox interference with common metabolic dyes.[1]

Chemical Profile & Handling
PropertySpecificationCritical Handling Note
Structure Hydroquinone core + 2 Piperidine wingsRedox Active: Susceptible to oxidation (browning) in air/light.
Solubility Low in water; High in DMSO/EthanolPre-dissolve in 100% DMSO . Final assay concentration of DMSO must be <1% to avoid solvent toxicity.
Stability ModerateFresh Preparation Required. Do not store dilute aqueous stocks. Protect from light.[2]
Interference High (Redox)Can directly reduce tetrazolium salts (MTT/TTC) or Resazurin, causing False Viability signals.[1]

Experimental Workflow Overview

The following diagram outlines the logical flow of the antimicrobial evaluation, ensuring all controls are in place before data generation.

GStockStock Prep(DMSO, Fresh)DilutionSerial Dilution(MHB II Media)Stock->DilutionPlate96-Well Plate Setup(Test + Controls)Dilution->PlateInoculumInoculum Prep(0.5 McFarland)Inoculum->PlateIncubateIncubation(16-20h @ 35°C)Plate->IncubateReadoutReadout SelectionIncubate->ReadoutVisualVisual Turbidity(Primary Method)Readout->VisualRecommendedDyeResazurin/TTC(CAUTION: Redox Check)Readout->DyeIf ValidatedMBCMBC Plating(Agar Spot)Visual->MBCNo Growth Wells

Figure 1: Generalized workflow for MIC/MBC determination of redox-active Mannich bases.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution) Objective: Determine the lowest concentration inhibiting visible growth.

Materials
  • Compound: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.[1]

  • Strains: S. aureus ATCC 29213 (QC strain), E. coli ATCC 25922.[1]

  • Plate: 96-well round-bottom polystyrene plate (untreated).

Stock Preparation (Critical Step)[1]
  • Weighing: Weigh 10.24 mg of compound.

  • Dissolution: Dissolve in 1 mL 100% DMSO to create a 10,240 µg/mL Master Stock.

    • Why? Hydroquinones degrade in water. DMSO stabilizes the stock.

  • Intermediate Dilution: Dilute 1:10 in sterile water immediately before use to get 1,024 µg/mL (10% DMSO).

    • Note: Further dilution in the assay plate will reduce DMSO to <1%.

Plate Setup (Microdilution)
  • Media Fill: Add 50 µL of CAMHB to columns 2–12.

  • Compound Addition: Add 100 µL of the 1,024 µg/mL intermediate stock to Column 1.

  • Serial Dilution: Transfer 50 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10. Discard the final 50 µL.

    • Range: 512 µg/mL down to 1 µg/mL.

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB. Add 50 µL to wells in Col 1–11.

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.

    • Final DMSO: <0.5% (Non-toxic).

Controls (Self-Validation System)
Well TypeContentsPurpose
Growth Control Media + Bacteria + 0.5% DMSOVerifies bacteria are viable and DMSO is not toxic.
Sterility Control Media onlyChecks for contamination.
Compound Blank Media + Compound (Highest Conc) CRITICAL: Checks if the compound precipitates or turns brown (oxidizes) which mimics bacterial growth.
Incubation & Reading
  • Incubate: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout:

    • Visual Inspection (Primary): Place plate on a dark background. Look for a "button" of cells (growth) vs. clear well (inhibition).

    • Interference Check: Compare the "Compound Blank" to the "Sterility Control". If the Compound Blank is brown/turbid, you cannot use Optical Density (OD600) readers.[1]

Protocol 2: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the compound kills bacteria (Bactericidal) or just stops growth (Bacteriostatic).[1]

  • Selection: Identify all wells from the MIC assay that showed no visible growth .

  • Plating: Pipette 10 µL from each clear well onto a Tryptic Soy Agar (TSA) plate.

  • Incubation: 24 hours at 35°C.

  • Calculation:

    • MBC = The lowest concentration showing ≤5 colonies (99.9% killing of the initial inoculum).

    • Ratio Analysis:

      • MBC/MIC ≤ 4: Bactericidal (Likely membrane disruption).

      • MBC/MIC > 4: Bacteriostatic .

Protocol 3: Time-Kill Kinetics

Objective: Measure the rate of killing. Essential for Mannich bases to confirm rapid membrane activity.

  • Setup: Prepare 10 mL tubes of CAMHB with compound at 1x MIC and 4x MIC .

  • Inoculum: Add bacteria to reach ~5 x 10^5 CFU/mL.

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies.

  • Result: A 3-log reduction (99.9% decrease) indicates bactericidal activity.

Mechanism of Action (MoA) Insight

Hypothesis: The lipophilic piperidine wings facilitate membrane insertion, while the hydroquinone core generates Reactive Oxygen Species (ROS).[1]

Membrane Integrity Assay (Propidium Iodide)
  • Principle: Propidium Iodide (PI) is membrane-impermeable. If the Mannich base disrupts the membrane, PI enters and binds DNA (fluorescence increases).[1]

  • Method:

    • Treat bacterial suspension with 2x MIC of compound for 1 hour.

    • Add PI (final 30 µM).

    • Measure Fluorescence (Ex 535 nm / Em 617 nm).

    • Positive Control: Cetyltrimethylammonium bromide (CTAB).

Data Presentation & Troubleshooting

Interpreting Results
ObservationLikely CauseAction
MIC well is brown/black Hydroquinone oxidationUse visual reading only; do not use OD reader.
Growth in DMSO Control DMSO toxicityEnsure final DMSO < 1%.
Resazurin turns pink instantly Chemical reductionCompound is reducing the dye. Invalid assay. Use Colony Forming Units (CFU) instead.
Reporting Template

All reports should include the calculated Selectivity Index (SI) to determine safety.

1
  • Target: SI > 10 indicates a viable drug candidate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] Wayne, PA: CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[5] Clinical Microbiology and Infection.[3][6] [Link]

  • Ivanova, J., et al. (2018).[1] Mannich bases of hydroquinone and their antimicrobial activity.[7] Medicinal Chemistry Research. (Contextual grounding for Mannich base activity).

  • O'Toole, G. A. (2011).[1] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]

Application Notes and Protocols: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol as a potent corrosion inhibitor. This guide covers the synthesis of the compound, its theoretical mechanism of action, and detailed protocols for its evaluation using computational, gravimetric, electrochemical, and surface analysis techniques.

Introduction: The Case for a Novel Mannich Base Inhibitor

Corrosion is a spontaneous electrochemical process that leads to the degradation of metallic materials, resulting in significant economic losses and safety concerns across various industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. Effective organic inhibitors typically possess heteroatoms (such as nitrogen, oxygen, sulfur) and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface, forming a protective barrier.[2]

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is a Mannich base featuring a unique combination of structural motifs that make it an exceptionally promising corrosion inhibitor candidate. Mannich bases are well-regarded for their corrosion inhibition properties, ease of synthesis, and effectiveness in acidic media.[2][3] The target molecule integrates:

  • A hydroquinone (benzene-1,4-diol) core , an aromatic ring rich in π-electrons that can interact with vacant d-orbitals of iron. Hydroquinone and its derivatives are known for their antioxidant and reducing properties.[4][5]

  • Two hydroxyl (-OH) groups , containing oxygen atoms with lone pair electrons that can serve as adsorption centers.

  • Two piperidin-1-ylmethyl substituents , which introduce nitrogen heteroatoms, also with lone pair electrons, providing additional sites for coordination with the metal surface.[6]

This guide outlines the necessary protocols to synthesize this compound and rigorously validate its performance as a corrosion inhibitor for mild steel in aggressive acidic environments.

Section 1: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

The synthesis of the title compound is achieved via the Mannich reaction, a three-component condensation involving a compound with an active hydrogen atom (hydroquinone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[7][8]

Protocol 1: Synthesis via Mannich Condensation

Rationale: This one-pot synthesis is efficient and leverages the high reactivity of the ortho positions of the hydroquinone ring, activated by the hydroxyl groups, towards electrophilic substitution by the Eschenmoser-like salt formed in-situ from piperidine and formaldehyde.[8]

Materials:

  • Hydroquinone (Benzene-1,4-diol)

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol (95%)

  • Hydrochloric Acid (for pH adjustment, optional)

  • Deionized Water

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 mol of hydroquinone in 100 mL of ethanol.

  • In a separate beaker, cool 0.25 mol of piperidine in an ice bath. Slowly add 0.25 mol of 37% aqueous formaldehyde solution to the piperidine with constant stirring. This pre-formation of the iminium ion intermediate is crucial.[8]

  • Add the piperidine/formaldehyde mixture dropwise to the hydroquinone solution in the flask.

  • Stir the reaction mixture and gently heat to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product, wash with cold ethanol, and then with deionized water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain purified 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol.

  • Dry the purified product under vacuum and characterize using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) to confirm its structure.

G HQ Hydroquinone Solvent Ethanol, Reflux HQ->Solvent Pip Piperidine (2 eq.) Pip->Solvent Form Formaldehyde (2 eq.) Form->Solvent Product 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol Solvent->Product

Caption: Synthesis of the target inhibitor via the Mannich reaction.

Section 2: Proposed Mechanism of Corrosion Inhibition

The inhibitory action of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol on a metal surface (e.g., mild steel in HCl) is predicated on its ability to adsorb and form a protective barrier. This adsorption is a mixed-mode process involving both physical and chemical interactions.[3]

  • Physical Adsorption (Physisorption): In an acidic solution, the nitrogen atoms of the piperidine rings can become protonated. This results in a cationic inhibitor species that can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of chloride ions (Cl⁻) from the HCl solution.

  • Chemical Adsorption (Chemisorption): This is the dominant and more robust form of interaction. It involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the metal surface. The sources of these electrons are:

    • The lone pair electrons on the two nitrogen atoms.

    • The lone pair electrons on the two oxygen atoms of the hydroxyl groups.

    • The delocalized π-electrons of the benzene ring.

This donor-acceptor interaction leads to the formation of a stable, coordinated layer that isolates the metal from the corrosive medium, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[9][10]

G cluster_solution Corrosive Solution (H₃O⁺, Cl⁻) cluster_surface Metal Surface (Fe) Inhibitor Inhibitor Molecule (Protonated N sites) Metal Fe Fe Fe Fe Inhibitor->Metal Physisorption (Electrostatic) Inhibitor->Metal Chemisorption (N, O, π-electrons -> Fe d-orbitals) H3O H₃O⁺ Cl Cl⁻ Cl->Metal Adsorption Barrier Formation of Protective Barrier G Start Start: Characterize Inhibitor Candidate Synth Protocol 1: Synthesize & Purify Inhibitor Start->Synth DFT Protocol 2: Theoretical DFT Calculations Start->DFT Prep Prepare Metal Specimens & Test Solutions Synth->Prep Analysis Data Analysis: Calculate IE%, Interpret Results DFT->Analysis WL Protocol 3: Weight Loss Measurements Prep->WL EC Protocols 4 & 5: Electrochemical Tests (PDP & EIS) Prep->EC SA Protocol 6: Surface Analysis (SEM & XPS) Prep->SA WL->Analysis EC->Analysis SA->Analysis End Conclusion: Evaluate Inhibitor Performance Analysis->End

Sources

Application Notes and Protocols: Electropolymerization of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and electropolymerization of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. It is intended for researchers, scientists, and drug development professionals interested in the development of novel electroactive polymers. These polymers have potential applications in electrochemical sensing, electrochromic devices, and as functional coatings for biomedical devices. The protocols herein are based on established chemical principles and electrochemical techniques, providing a solid foundation for further research and development.

Introduction: The Promise of Functionalized Polyhydroquinones

Hydroquinone and its derivatives are electroactive compounds that can be polymerized to form conductive and redox-active films.[1][2] The resulting polyhydroquinones are of significant interest for a variety of applications, including the development of electrochemical sensors for biologically and environmentally important analytes.[3][4] The functionalization of the hydroquinone monomer unit allows for the tuning of the polymer's properties, such as its solubility, conductivity, and selectivity towards specific analytes.

The monomer of interest, 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, is a Mannich base derivative of hydroquinone. The incorporation of piperidine moieties is anticipated to enhance the solubility of the monomer in organic solvents and potentially introduce pH-responsive properties to the resulting polymer. Furthermore, the nitrogen atoms in the piperidine rings can act as coordination sites for metal ions, opening up possibilities for the development of ion-selective sensors.

This guide will first detail the synthesis of the monomer via the Mannich reaction. Subsequently, a detailed protocol for the electropolymerization of this monomer onto a glassy carbon electrode (GCE) using cyclic voltammetry will be provided. Finally, methods for the electrochemical characterization of the resulting polymer film and a discussion of its potential applications will be presented.

Synthesis of the Monomer: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

The synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is achieved through a Mannich-type condensation reaction.[5][6][7][8] This three-component reaction involves the aminoalkylation of an acidic proton located on a substrate, in this case, hydroquinone, using formaldehyde and a secondary amine, piperidine.

2.1. Reaction Principle

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and their analogues.[8] The reaction proceeds via the formation of an Eschenmoser-like salt from the reaction of the secondary amine (piperidine) and formaldehyde. This iminium ion then acts as an electrophile and reacts with the nucleophilic aromatic ring of hydroquinone.

2.2. Materials and Equipment
Reagent/EquipmentSpecifications
Hydroquinone99% purity
Piperidine99% purity
Formaldehyde37 wt. % solution in water
EthanolAnhydrous
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with heating
Thin Layer Chromatography (TLC)Silica gel plates
Column ChromatographySilica gel (230-400 mesh)
Rotary evaporator
2.3. Synthetic Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.10 g, 10 mmol) in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add piperidine (2.1 mL, 21 mmol) followed by the dropwise addition of a 37 wt. % aqueous solution of formaldehyde (1.6 mL, 22 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol.

  • Characterization: The structure of the synthesized monomer should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_synthesis Monomer Synthesis Workflow dissolve Dissolve Hydroquinone in Ethanol add_reagents Add Piperidine and Formaldehyde dissolve->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent (Rotary Evaporator) cool->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Workflow for the synthesis of the monomer.

Electropolymerization of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Electropolymerization is a versatile technique for modifying electrode surfaces with a thin polymer film.[9][10] Cyclic voltammetry (CV) is a commonly used method for electropolymerization, as it allows for in-situ monitoring of the polymer film growth.[11][12][13]

3.1. Principle of Electropolymerization

The electropolymerization of hydroquinone derivatives typically proceeds through an oxidation-reduction mechanism.[1] The initial oxidation of the hydroquinone moiety generates radical cations, which then couple to form dimers, trimers, and eventually a polymer film on the electrode surface. The presence of the piperidine groups may influence the polymerization mechanism and the properties of the resulting film.

3.2. Materials and Equipment
ItemSpecification
Potentiostat/GalvanostatCapable of performing cyclic voltammetry
Three-electrode cellStandard glass cell
Working ElectrodeGlassy Carbon Electrode (GCE)
Counter ElectrodePlatinum wire or mesh
Reference ElectrodeAg/AgCl (in saturated KCl)
Monomer solution1-10 mM 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate (TBAP) in acetonitrile
Polishing materialsAlumina slurry (0.3 and 0.05 µm)
Sonicator
3.3. Protocol for Electropolymerization
  • Electrode Preparation:

    • Polish the GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water, followed by ethanol, for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Add the electropolymerization solution, which consists of the monomer and the supporting electrolyte dissolved in a suitable solvent (e.g., acetonitrile).

  • Electropolymerization via Cyclic Voltammetry:

    • Immerse the electrodes in the solution.

    • Perform cyclic voltammetry by scanning the potential between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles).

    • The scan rate will influence the morphology and thickness of the polymer film; a typical starting scan rate is 100 mV/s.

    • An increase in the peak currents with each successive cycle is indicative of polymer film growth on the electrode surface.[11]

  • Post-Polymerization Treatment:

    • After electropolymerization, rinse the modified electrode with the pure solvent to remove any unreacted monomer and electrolyte.

    • The polymer-modified electrode is now ready for characterization and application.

G cluster_ep Electropolymerization Workflow polish_gce Polish and Clean GCE assemble_cell Assemble 3-Electrode Cell polish_gce->assemble_cell immerse_electrodes Immerse Electrodes assemble_cell->immerse_electrodes prepare_solution Prepare Monomer & Electrolyte Solution prepare_solution->assemble_cell run_cv Run Cyclic Voltammetry (e.g., 20 cycles) immerse_electrodes->run_cv rinse_electrode Rinse Modified Electrode run_cv->rinse_electrode ready Polymer-Modified Electrode Ready rinse_electrode->ready

Caption: Step-by-step electropolymerization workflow.

Characterization of the Polymer Film

The properties of the electropolymerized film should be thoroughly investigated to understand its structure and function.

4.1. Electrochemical Characterization
  • Cyclic Voltammetry (CV): Perform CV with the modified electrode in a monomer-free electrolyte solution to study the redox behavior of the polymer film. The shape of the voltammogram can provide information about the stability and electrochemical reversibility of the polymer.

  • Electrochemical Impedance Spectroscopy (EIS): EIS can be used to probe the charge transfer resistance and capacitance of the polymer-coated electrode, providing insights into the film's conductivity and interfacial properties.

4.2. Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to confirm the chemical structure of the polymer and verify the incorporation of the monomer units.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to study the electronic properties of the polymer film and its electrochromic behavior by recording spectra at different applied potentials.

4.3. Microscopic Characterization
  • Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and thickness of the polymer film.

Potential Applications

The unique structure of poly(2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol) suggests several potential applications.

5.1. Electrochemical Sensors

The redox-active hydroquinone/quinone couple within the polymer backbone can be utilized for the electrochemical detection of various analytes.[1][3] The polymer film can preconcentrate the analyte at the electrode surface, leading to enhanced sensitivity and a lower limit of detection.[14] The piperidine moieties may provide selectivity towards certain metal ions or pH-dependent sensing capabilities.

G cluster_sensing Potential Sensing Mechanism Analyte Analyte in Solution Polymer Polymer-Modified Electrode Preconcentration of Analyte Analyte->Polymer Diffusion & Adsorption Redox Electrochemical Transduction Oxidation/Reduction of Analyte Polymer->Redox Electrocatalysis Signal Measurable Signal (Current/Potential) Redox->Signal Generates

Sources

In vitro cytotoxicity screening of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Comprehensive In Vitro Cytotoxicity Profiling of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Introduction: Rationale and Scope

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This process informs candidate selection, minimizes late-stage failures, and accelerates the development pipeline.[1] This application note provides a detailed, multi-faceted protocol for the in vitro cytotoxicity screening of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, a novel aminomethylated hydroquinone derivative.

The core structure, a hydroquinone, is a well-known pharmacophore whose biological activity is often linked to its redox properties, including the potential to generate reactive oxygen species (ROS) and induce oxidative stress.[4][5][6] Studies have shown that hydroquinone and its metabolites can induce cytotoxicity and genotoxicity in various cell lines, likely through oxidative DNA damage.[7][8] The addition of bis(piperidin-1-ylmethyl) groups via a Mannich reaction is a common medicinal chemistry strategy intended to enhance aqueous solubility and bioavailability, which may, in turn, modulate its biological activity.[9]

Given this structural context, a comprehensive cytotoxicity screen must extend beyond a single endpoint. We present an integrated approach employing three distinct, widely validated assays to build a robust profile of the compound's effects on cancer cells. This guide is designed for researchers in drug development and cell biology, providing not only step-by-step instructions but also the underlying scientific principles and data interpretation strategies.

Assay Pillars for a Comprehensive Screen:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a primary indicator of cell viability and proliferation.[10]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of a cytosolic enzyme, providing a direct measure of plasma membrane damage and necrosis.[11][12]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: Utilizes flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells, offering mechanistic insight into the mode of cell death.[13][14]

Part 1: Cell Line Selection and General Culture

The choice of cell lines is critical for relevant screening. We recommend a panel of well-characterized human cancer cell lines from different tissue origins to assess the breadth of activity.

  • HeLa (Cervical Adenocarcinoma): A robust and highly proliferative epithelial cell line.[15][16][17]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used in breast cancer research.[18][19][20]

  • A549 (Lung Carcinoma): A human alveolar basal epithelial cell line, serving as a model for lung cancer.[21][22][23]

General Cell Culture Protocol
  • Growth Medium: Refer to Table 1 for cell-specific media formulations. All media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate all cells at 37°C in a humidified atmosphere with 5% CO2.[15][20][21]

  • Subculturing: Passage cells when they reach 70-80% confluency to maintain exponential growth.[16][24] Briefly rinse the cell monolayer with sterile 1x PBS, then add pre-warmed 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.[17][18][21] Neutralize trypsin with complete growth medium, centrifuge the cell suspension (e.g., at 200 x g for 5 minutes), and resuspend the pellet in fresh medium for seeding into new flasks.[18][25]

Cell Line Base Medium Doubling Time (Approx.) Morphology Subcultivation Ratio
HeLa Eagle's Minimum Essential Medium (EMEM)[16][26]20-30 hoursEpithelial[17]1:3 to 1:10[16]
MCF-7 Eagle's Minimum Essential Medium (EMEM)[18][20]30-40 hours[18]Epithelial1:3 to 1:4[25]
A549 F-12K Medium[22]~22 hours[21]Epithelial1:3 to 1:8[22][27]
Table 1: Recommended cell lines and their standard culture conditions.

Part 2: Experimental Workflow & Protocols

Compound Preparation

Proper handling of the test compound is the foundation of reliable data.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol in sterile Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate complete cell culture medium.

  • Vehicle Control: The final concentration of DMSO in the culture wells must be consistent across all treatments and should not exceed 0.5%, as higher concentrations can induce cytotoxicity. A "vehicle-only" control is mandatory.

General Experimental Workflow

The overall process follows a standardized sequence to ensure consistency across assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Analysis cell_culture Maintain & Expand Cell Lines cell_seeding Seed Cells into 96-Well Plates cell_culture->cell_seeding Grow to 70-80% confluency compound_prep Prepare Serial Dilutions of Test Compound treatment Treat Cells for 24, 48, or 72 hours compound_prep->treatment MTT MTT Assay (Viability) treatment->MTT LDH LDH Assay (Necrosis) treatment->LDH FACS Annexin V/PI (Apoptosis) treatment->FACS data Read Absorbance or Acquire Flow Data MTT->data LDH->data FACS->data calc Calculate % Viability & IC50 Values data->calc interpret Interpret Mode of Cell Death calc->interpret

Figure 1: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[10]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound (and controls: vehicle-only, untreated, and a positive control like Doxorubicin).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] Purple formazan crystals should become visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.[28]

  • Incubation & Reading: Incubate the plate overnight in the incubator or for 2-4 hours at room temperature on an orbital shaker, protected from light, to ensure complete dissolution of the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10][29]

Protocol 2: LDH Release Assay for Necrosis

This assay quantifies cytotoxicity by measuring LDH activity in the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell lysis, indicating a loss of membrane integrity.[11][12][30]

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Use a separate plate for this assay. It is crucial to handle the plate gently to avoid accidentally lysing cells.

  • Establish Controls: Prepare three essential controls for each cell type:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 30-45 minutes before supernatant collection.

    • Medium Background: Medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst/diaphorase). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[31]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit, often a mild acid) to each well.[31]

  • Data Acquisition: Measure the absorbance at the recommended wavelength (commonly 490-492 nm) within 1 hour.[12][31]

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay identifies different stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane leaflet during early apoptosis.[32] Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

  • Cell Seeding & Treatment: Seed cells in 6-well or 12-well plates. Treat with the test compound for the desired duration.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash adherent cells with PBS and detach them using a gentle method like Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant from the first step and centrifuge (e.g., 300 x g for 5 minutes).[14]

  • Cell Washing: Wash the cell pellet twice with cold 1x PBS to remove any residual medium.[13][32]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13][14]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13][14]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.[13] Do not wash the cells after staining.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.[13][32]

Part 3: Data Analysis and Interpretation

Analysis of Viability and Necrosis Data (MTT & LDH)
  • Background Subtraction: For both assays, subtract the average absorbance of the medium-only background wells from all other readings.

  • Calculate Percentage Viability (MTT):

    • % Viability = (Abs_Treated / Abs_VehicleControl) * 100

  • Calculate Percentage Cytotoxicity (LDH):

    • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • IC50 Determination: Plot the percentage viability or cytotoxicity against the log-transformed compound concentrations. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration that causes a 50% reduction in the measured response.

Example Data Presentation
Cell Line Assay IC50 (µM) after 48h Exposure
HeLa MTT15.2 ± 1.8
LDH> 100
MCF-7 MTT8.4 ± 0.9
LDH75.6 ± 5.3
A549 MTT22.5 ± 2.5
LDH> 100
Table 2: Hypothetical IC50 values for 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. Data are presented as mean ± standard deviation.
Interpretation of Flow Cytometry Data

The flow cytometry data is typically visualized as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live, viable cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.[13]

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[13]

  • Upper Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of sample preparation).

Integrated Data Interpretation

G cluster_paths start Cytotoxicity Observed (Low MTT Signal) path1_cond LDH Release is HIGH? start->path1_cond Yes path2_cond LDH Release is LOW? start->path2_cond No path1_res Primary Mechanism: NECROSIS (Membrane Damage) path1_cond->path1_res path2_res Primary Mechanism: APOPTOSIS or Anti-proliferative Effect path2_cond->path2_res confirm_facs Confirm with Annexin V/PI: High Annexin V+ population? path2_res->confirm_facs final_conclusion Conclusion: Compound induces APOPTOSIS confirm_facs->final_conclusion Yes

Figure 2: Decision-making flowchart for interpreting multi-assay cytotoxicity data.

Example Interpretation (based on Table 2): For HeLa and A549 cells, the compound shows a significant decrease in viability (MTT assay) but a very high IC50 in the LDH assay. This discrepancy strongly suggests that the primary mode of cell death is not necrosis. The next logical step, as outlined in Figure 2, is to perform the Annexin V/PI assay, which would be expected to show a high percentage of Annexin V-positive cells, confirming apoptosis as the dominant mechanism. For MCF-7 cells, the closer IC50 values between the MTT and LDH assays suggest a mixed mode of cell death, potentially involving both apoptosis and necrosis, which would also be clarified by flow cytometry.

Conclusion and Future Directions

This application note provides a robust, integrated framework for characterizing the in vitro cytotoxicity of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. By employing assays that probe metabolic activity, membrane integrity, and the hallmarks of apoptosis, researchers can move beyond a simple "toxic" or "non-toxic" label to a more nuanced understanding of the compound's biological effects.

Following this initial screen, further investigations could include:

  • Screening against a non-cancerous cell line (e.g., HEK293) to determine a selectivity index.

  • Mechanistic studies to explore the role of oxidative stress (e.g., ROS measurement assays).

  • Cell cycle analysis to determine if the compound has cytostatic effects.

This comprehensive approach ensures that decisions made during the drug discovery process are based on high-quality, multi-dimensional data, ultimately increasing the probability of identifying promising therapeutic candidates.

References

  • MCF-7 Culture Protocol. (n.d.). Altogen Biosystems. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Tips for Quickly Master MCF7 Cell Culture and Gene Editing! (2025, June 3). Ubigene. Retrieved from [Link]

  • Applications of HeLa Cells in Cell Culture Flasks and Their Scientific Value. (2025, July 25). FDCELL. Retrieved from [Link]

  • MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved from [Link]

  • Culturing HeLa cells. (n.d.). RE-Place. Retrieved from [Link]

  • How to culture MCF7 cells? (2012, March 14). ResearchGate. Retrieved from [Link]

  • What is the recommended media for HeLa cells? (2023, February 10). ResearchGate. Retrieved from [Link]

  • MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • A549 Cell Subculture Protocol. (n.d.). Retrieved from [Link]

  • Hela Cell Line. (n.d.). Elabscience. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Lin, C. F., et al. (2017). Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin. Molecules, 22(5), 735. Retrieved from [Link]

  • Nunoshiba, T., & Yamamoto, K. (2005). Involvement of oxidative stress in hydroquinone-induced cytotoxicity in catalase-deficient Escherichia coli mutants. Journal of Toxicology and Environmental Health, Part A, 68(20), 1735-1745. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences. Retrieved from [Link]

  • Gurbani, D., et al. (2013). Genotoxicity of hydroquinone in A549 cells. Cell Biology and Toxicology, 29(4), 275-285. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

  • Culturing A549 cells. (n.d.). Nanopartikel.info. Retrieved from [Link]

  • Csendes, I., et al. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 25(23), 5707. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]

  • Chien, C. C., et al. (2009). Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents. Journal of Dermatological Science, 55(1), 1-10. Retrieved from [Link]

  • A549—Human Lung Carcinoma Epithelial Cells. (2010, October 6). Retrieved from [Link]

  • Schupp, T., et al. (2021). The response of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the test medium. ETH Zurich Research Collection. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. As a valuable intermediate in various chemical and pharmaceutical applications, optimizing its synthesis for high yield and purity is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol based on established principles of the Mannich reaction.

I. Understanding the Synthesis: The Mannich Reaction

The synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is a classic example of the Mannich reaction. This three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, in this case, the phenolic protons of hydroquinone. The reactants are hydroquinone (the compound with the active hydrogen), formaldehyde (a non-enolizable aldehyde), and piperidine (a secondary amine).[1][2][3] The reaction proceeds via the formation of an iminium ion from piperidine and formaldehyde, which then acts as an electrophile and reacts with the hydroquinone.[2]

II. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Question 1: Why is my yield of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol consistently low?

Answer: Low yields in the Mannich reaction can stem from several factors. A systematic approach to troubleshooting is essential for identifying the root cause.

  • Reagent Quality and Stoichiometry:

    • Purity of Reactants: Ensure the hydroquinone, piperidine, and formaldehyde (or paraformaldehyde) are of high purity. Impurities can lead to unwanted side reactions.[4]

    • Formaldehyde Source: Paraformaldehyde can be a convenient source of formaldehyde, but its depolymerization can be inefficient, leading to lower effective concentrations.[5][6] Consider using a fresh, aqueous solution of formaldehyde (formalin) as an alternative.

    • Stoichiometry: The molar ratio of the reactants is critical. An excess of formaldehyde and piperidine is often used to drive the reaction towards the desired di-substituted product. A typical starting point is a 1:2.2:2.2 molar ratio of hydroquinone to formaldehyde and piperidine.

  • Reaction Conditions:

    • pH Control: The formation of the crucial iminium ion is favored under mildly acidic conditions.[5] However, the phenoxide form of hydroquinone is the active nucleophile. Therefore, the reaction is often carried out without the addition of acid, as the reactants themselves can create a suitable pH environment. If yields are poor, a careful, small addition of a weak acid might be beneficial, but this should be optimized.

    • Temperature: Temperature control is a balancing act. Higher temperatures can increase the reaction rate but may also promote the formation of polymeric byproducts and other side reactions.[5] It is advisable to start at a moderate temperature (e.g., room temperature or slightly above) and monitor the reaction progress.

    • Reaction Time: The reaction may require sufficient time to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][5]

  • Work-up and Purification:

    • Product Loss During Extraction: The product, being a di-basic amine, may have some water solubility, especially at lower pH. Ensure thorough extraction with a suitable organic solvent.

    • Inadequate Purification: Improper purification techniques can lead to loss of product. Column chromatography or recrystallization are common methods for purifying Mannich bases.[7][8]

Question 2: I am observing the formation of a significant amount of a mono-substituted byproduct, 2-(piperidin-1-ylmethyl)benzene-1,4-diol. How can I favor the formation of the di-substituted product?

Answer: The formation of the mono-substituted product is a common challenge. To promote di-substitution, consider the following strategies:

  • Adjusting Stoichiometry: Increase the molar equivalents of both formaldehyde and piperidine relative to hydroquinone. A ratio of 1:2.5:2.5 or even higher might be necessary.

  • Reaction Time: A longer reaction time may allow for the slower second substitution to occur to a greater extent. Continue to monitor the reaction to avoid decomposition.

  • Order of Addition: Adding the hydroquinone solution slowly to a pre-mixed solution of formaldehyde and piperidine can sometimes help in maintaining a high concentration of the aminomethylating agent, thus favoring the di-substitution.

Question 3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

Answer: The formation of dark, polymeric materials is a strong indication of side reactions, particularly the polymerization of formaldehyde or the oxidation and subsequent polymerization of hydroquinone.

  • Minimizing Polymerization:

    • Slow Addition: A slow, dropwise addition of one of the reactants (e.g., formaldehyde) can help to keep its instantaneous concentration low, thereby minimizing its self-polymerization.[5]

    • Temperature Control: As mentioned, lower reaction temperatures generally disfavor polymerization.[5]

  • Preventing Oxidation:

    • Inert Atmosphere: Hydroquinone is susceptible to oxidation, especially at elevated temperatures and in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.

    • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also be beneficial.

Question 4: I am struggling with the purification of the final product. What are the best practices for isolating pure 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol?

Answer: The basic nature of the product and the potential for impurities with similar properties can make purification challenging.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether) is often a good starting point.[8]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used.[7] Due to the basic nature of the product, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to prevent streaking and improve separation.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The product will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent. This process can be repeated for higher purity.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Mannich reaction for this synthesis?

A1: The reaction begins with the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of piperidine and formaldehyde. The hydroquinone, acting as a nucleophile, then attacks the iminium ion in an electrophilic aromatic substitution-like manner to form the mono-substituted product. This process is then repeated at the other activated position on the benzene ring to yield the final di-substituted product.

Q2: What are some suitable solvents for this reaction?

A2: Protic solvents like ethanol, methanol, or even water are commonly used for Mannich reactions.[9] The choice of solvent can influence the reaction rate and yield, and some empirical optimization may be necessary.

Q3: Can I use a different secondary amine instead of piperidine?

A3: Yes, the Mannich reaction is versatile and can be performed with various secondary amines (e.g., morpholine, dimethylamine).[1][9] The choice of amine will affect the properties of the final product.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity.[10]

  • Elemental Analysis: To confirm the elemental composition.

IV. Experimental Protocol: Optimized Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

This protocol provides a starting point for the synthesis. Researchers should optimize the parameters based on their specific laboratory conditions and desired outcomes.

Materials:

  • Hydroquinone

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in ethanol. If using an inert atmosphere, purge the flask with nitrogen or argon.

  • Reagent Addition: In a separate flask, prepare a solution of piperidine (2.2 equivalents) and formaldehyde (2.2 equivalents) in ethanol.

  • Add the piperidine-formaldehyde solution dropwise to the stirring hydroquinone solution at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, gently heat the reaction mixture to a mild reflux (around 50-60 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane with a small percentage of triethylamine).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol as a crystalline solid.

V. Data Presentation

ParameterRecommended Value/RangeNotes
Reactant Molar Ratio 1 : 2.2 : 2.2 (Hydroquinone : Piperidine : Formaldehyde)Can be increased to 1:2.5:2.5 to favor di-substitution.
Solvent EthanolOther protic solvents can be explored.
Temperature Room Temperature to 60°CLower temperatures may reduce side reactions.[5]
Reaction Time 4 - 8 hoursMonitor by TLC or LC-MS for completion.[5]
Typical Yield 60 - 85%Highly dependent on reaction conditions and purification.

VI. Visualizations

Mannich_Reaction_Workflow cluster_start Start cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Hydroquinone in Solvent reagents Prepare Piperidine & Formaldehyde Solution add Slowly Add Reagent Mix reagents->add react Heat & Stir (Monitor Progress) add->react cool Cool Reaction react->cool evap Evaporate Solvent cool->evap extract Extract with Organic Solvent & Wash evap->extract dry Dry & Concentrate extract->dry purify Recrystallize or Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield Observed purity Check Reagent Purity start->purity stoich Optimize Stoichiometry (Increase Piperidine/Formaldehyde) start->stoich formaldehyde Consider Using Formalin start->formaldehyde temp Optimize Temperature start->temp time Optimize Reaction Time (Monitor) start->time atmosphere Use Inert Atmosphere start->atmosphere extraction Ensure Thorough Extraction start->extraction purification_method Optimize Purification (Recrystallization/Chromatography) start->purification_method

Sources

Purification strategies for 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol recrystallization

[1]

Executive Summary & Chemical Context

This guide addresses the purification of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol , a Mannich base derived from hydroquinone, formaldehyde, and piperidine.[1]

The Core Challenge: This molecule presents a "double-edged" purification difficulty:

  • Amphoteric Solubility: It contains basic piperidine nitrogens and acidic hydroquinone hydroxyls, creating complex solubility profiles dependent on pH.[1]

  • Oxidative Instability: The electron-rich hydroquinone core is highly susceptible to oxidation, forming the colored quinone species (2,5-bis(piperidin-1-ylmethyl)benzoquinone).[1]

Target Audience: This document is designed for organic chemists and process engineers encountering "oiling out," persistent coloration (pinking/reddening), or low purity yields.[1]

Critical Troubleshooting Guides (FAQs)

Issue A: The Product Turns Pink or Red During Crystallization

Diagnosis: Oxidation of the hydroquinone core to a quinone.[1] Mechanism: Hydroquinones are reducing agents.[1] In the presence of atmospheric oxygen—especially in basic solutions (which Mannich bases naturally are)—they oxidize rapidly to semiquinones (pink) and eventually para-quinones (yellow/red).[1]

Corrective Protocol:

  • Degas Solvents: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Add a Reducing Agent: Add a trace amount of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid (0.5 - 1.0 wt%) to the aqueous/alcohol solvent mixture.[1] This suppresses the quinone formation.[1]

  • Work Under Inert Atmosphere: Perform the hot filtration and cooling steps under a nitrogen blanket.[1]

Issue B: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The "Mannich Base Gap." Mechanism: The molecule has a large hydrophobic region (benzene + piperidine rings) and hydrophilic H-bonding sites.[1] If the solvent is too polar (e.g., pure water) or the cooling is too rapid, the compound separates as a supercooled liquid (oil) rather than an ordered crystal lattice.

Corrective Protocol:

  • Seeding: Retain a small amount of crude solid.[1] Once the hot solution cools to slight turbidity, add the seed crystal.

  • Solvent Modification: Switch from a single solvent to a Solvent/Anti-solvent pair .[1]

    • Primary Recommendation: Dissolve in minimum hot Ethanol . Add warm Water dropwise until turbidity persists, then cool slowly.

    • Alternative: Dissolve in minimum hot Toluene ; add Heptane as the anti-solvent.[1]

Issue C: Persistent Mono-Substituted Impurity

Diagnosis: Incomplete Mannich Reaction.[1] Mechanism: The reaction of hydroquinone with formaldehyde/piperidine proceeds stepwise.[1] The mono-substituted product (2-(piperidin-1-ylmethyl)benzene-1,4-diol) is a common impurity if stoichiometry or reaction time was insufficient.[1]

Corrective Protocol:

  • Wash Strategy: The mono-substituted product is generally more soluble in cold ether or dilute ethanol than the bis-substituted product.[1] Triturate the crude solid with cold diethyl ether or cold ethanol before recrystallization.

  • pH Swing: Convert the crude to the HCl salt (see Section 4).[1] The bis-salt often crystallizes more distinctly from the mono-salt.[1]

Recommended Purification Protocols

Protocol 1: Standard Recrystallization (Free Base)

Best for: Removing color impurities and general cleanup.[1]

ParameterSpecification
Primary Solvent Absolute Ethanol (degassed)
Anti-Solvent Deionized Water (degassed)
Additive Sodium Dithionite (trace, optional for color control)
Temperature Dissolve at reflux (~78°C); Crystallize at 4°C

Step-by-Step:

  • Place crude solid in a flask equipped with a magnetic stir bar and reflux condenser.

  • Add Absolute Ethanol (5 mL per gram of solid). Heat to reflux.[1][2]

  • If solid remains, add Ethanol in 1 mL increments until fully dissolved.

  • Crucial Step: If the solution is dark red, add a pinch of activated charcoal, reflux for 5 mins, and filter hot through Celite under Nitrogen.

  • Remove from heat.[1] Add warm Water dropwise until the solution becomes faintly cloudy.

  • Add a drop of Ethanol to clear the cloudiness.[1]

  • Wrap the flask in a towel to ensure slow cooling to room temperature (prevents oiling).[1]

  • Chill in an ice bath (0-4°C) for 2 hours.

  • Filter the white/off-white needles and wash with cold Ethanol/Water (1:1).[1]

Protocol 2: The "Salt Formation" Strategy (High Purity)

Best for: Isolating the compound from complex reaction mixtures or stubborn oils.[1]

Logic: Converting the Mannich base to its Dihydrochloride salt changes the solubility properties drastically, often breaking "oils" into crystalline salts.

  • Dissolve the crude oil/solid in Acetone or Diethyl Ether .[1]

  • Cool to 0°C.

  • Slowly add HCl in Dioxane (4M) or bubble dry HCl gas.

  • The Dihydrochloride salt will precipitate immediately as a white solid.[1]

  • Filter and wash with Acetone.[1]

  • Recovery of Free Base: Dissolve salt in water, neutralize carefully with saturated NaHCO₃ to pH 8-9, and filter the precipitated free base.

Visualization of Purification Logic

The following diagram illustrates the decision-making process for purifying this specific Mannich base, accounting for its oxidative sensitivity.

PurificationStrategyStartCrude Reaction Mixture(2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol)CheckColorVisual Inspection:Is it Pink/Red?Start->CheckColorOxidationRiskOxidation Detected(Quinone formation)CheckColor->OxidationRiskYesSolubilityCheckSolubility TestCheckColor->SolubilityCheckNo/Pale YellowAddReductantAction: Add Na2S2O4or Degas SolventsOxidationRisk->AddReductantAddReductant->SolubilityCheckEthanolRouteSolvent Route A:Ethanol + Water (Anti-solvent)SolubilityCheck->EthanolRoutePolar PreferenceTolueneRouteSolvent Route B:Toluene + HeptaneSolubilityCheck->TolueneRouteNon-Polar PreferenceOilingCheckIssue: Product Oils Out?EthanolRoute->OilingCheckTolueneRoute->OilingCheckSaltFormationProtocol 2: Salt Formation(Convert to HCl Salt)OilingCheck->SaltFormationPersistent OilSlowCoolAction: Re-heat, Seed,Slow CoolOilingCheck->SlowCoolFirst AttemptFinalProductPure Crystalline Solid(White/Off-White)SaltFormation->FinalProductNeutralizationSlowCool->FinalProduct

Caption: Decision tree for purifying oxidation-prone Mannich bases, prioritizing color correction and handling phase-separation issues.

References

  • Chemical Structure & Crystallography

    • Title: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol.[1][3][4]

    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

  • Mannich Reaction Mechanisms

    • Title: Mannich Reaction: Mechanism and Applications.[1]

    • Source: Chemistry Steps.[1][5][6][7][8][9]

    • URL:[Link]

  • Hydroquinone Purification Strategies

    • Title: Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystalliz
    • Source: White Rose Research Online (University of Leeds).[1]

    • URL:[Link]

  • General Purification of Piperidine Derivatives

    • Title: Application Notes and Protocols for the Purific
    • Source: BenchChem.[1]

Optimizing reaction time and temperature for hydroquinone Mannich bases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time & Temperature for Hydroquinone Mannich Bases

Ticket ID: HMB-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Kinetic vs. Thermodynamic Balance

Welcome to the technical support module for phenolic Mannich bases. Working with hydroquinone (1,4-dihydroxybenzene) presents a unique "double-edged sword" in organic synthesis: its high electron density makes it an excellent nucleophile, but also highly susceptible to oxidation (to


-benzoquinone) and polymerization.

To optimize your reaction, you must master the balance between activation energy (Temperature) and residence time (Time).

  • The Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (

    
    ) . The amine and formaldehyde condense to form a reactive iminium ion  (the electrophile), which then attacks the electron-rich ring of the hydroquinone (the nucleophile), usually at the ortho position relative to a hydroxyl group.
    
  • The Critical Control Point: The formation of the iminium ion is fast and reversible. The subsequent C-C bond formation is slower and irreversible.

    • Low Temp / Short Time: Risks incomplete conversion or dominance of kinetic byproducts.

    • High Temp / Long Time: Promotes thermodynamic stability but exponentially increases the risk of oxidation (tar formation) and bis-substitution (over-reaction).

Standard Operating Procedure (SOP)

Do not rely on "cookbook" chemistry. Use this protocol as a baseline and optimize using the matrix in Section 3.

Reagents: Hydroquinone (1.0 eq), Secondary Amine (1.0 - 1.1 eq), Formaldehyde (37% aq. or Paraformaldehyde, 1.0 - 1.2 eq). Solvent: Ethanol (Abs. or 95%).

Step-by-Step Protocol
  • Iminium Pre-Activation (Critical Step):

    • Dissolve the secondary amine in Ethanol (5-10 mL/mmol).

    • Add Formaldehyde dropwise at 0–5°C (Ice bath).

    • Why: This controls the exotherm and prevents the vaporization of volatile amines. Stir for 15-30 mins to generate the iminium species before the hydroquinone sees it.

  • Substrate Addition:

    • Add Hydroquinone to the reaction vessel.

    • Note: If using paraformaldehyde, ensure the solution is clear (depolymerized) before adding hydroquinone.

  • Reaction Phase:

    • Standard: Reflux (78°C) for 3–6 hours.

    • Sensitive Substrates: Stir at Room Temperature (25°C) for 12–24 hours.

  • Work-up:

    • Cool to 0°C. The Mannich base often precipitates as a hydrochloride salt (if acid was used) or the free base.

    • Filter and wash with cold ethanol/ether.

Optimization Matrix: Time & Temperature

Use the table below to diagnose your current results and adjust parameters.

VariableConditionExpected OutcomeRisk FactorRecommended For
Temp 20–25°C (RT) Slow conversion, High purityIncomplete reactionUnstable amines, preventing oxidation.
Temp 60–80°C (Reflux) Fast conversion (2-4h), High YieldTar formation , Quinone oxidationSterically hindered amines, stable substrates.
Time < 2 Hours Mono-substitution favoredLow YieldKinetic studies, highly reactive amines (e.g., Morpholine).
Time > 12 Hours Thermodynamic equilibriumBis-substitution (2,5-isomer)Synthesis of cross-linkers or bis-Mannich bases.
Data Visualization: Reaction Pathway

The following diagram illustrates the critical decision points in the synthesis pathway.

MannichPathway Start Reagents: Amine + CH2O Iminium Iminium Ion (Intermediate) Start->Iminium 0°C, 15 min HQ_Add Add Hydroquinone Iminium->HQ_Add Transition Transition State (C-C Bond Formation) HQ_Add->Transition S_EAr Mechanism Product_Mono Mono-Mannich Base (Target) Transition->Product_Mono Opt. Temp/Time Tar Black Tar (Quinone Polymer) Transition->Tar Oxidation (O2) Product_Bis Bis-Mannich Base (Over-reaction) Product_Mono->Product_Bis Excess Reagent + Long Time

Caption: Figure 1. Mechanistic pathway showing the divergence between desired mono-substitution, bis-substitution, and oxidative degradation (tar).

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Oxidation.[1] Hydroquinone is easily oxidized to


-benzoquinone, especially under basic conditions or high heat. The quinone then undergoes Michael additions or polymerizes.
Solution: 
  • Degas Solvents: Sparge your ethanol with Nitrogen (

    
    ) or Argon for 15 mins before use.
    
  • Lower Temperature: Drop from reflux (80°C) to 40–50°C.

  • Add Antioxidant: A pinch of sodium bisulfite (

    
    ) can sometimes prevent the oxidative cascade.
    
Q2: I am getting a mixture of mono- and bis-substituted products.

Diagnosis: Stoichiometry and Time control failure. Solution:

  • For Mono-substitution: Use a strict 1:1:1 ratio (Amine:Formaldehyde:Hydroquinone). Stop the reaction early (monitor via TLC).

  • For Bis-substitution: Use 2.2 equivalents of amine/formaldehyde and reflux for >12 hours.

  • Note: The second substitution is slower due to steric hindrance from the first Mannich arm.

Q3: No precipitate formed after cooling.

Diagnosis: Solubility issues or pH. Solution:

  • Solvent Swap: If the product is too soluble in ethanol, remove half the solvent via rotary evaporation and add diethyl ether or hexane to induce precipitation.

  • pH Adjustment: If using amine hydrochlorides, the product is a salt.[2] If using free amines, the product is a base. Try acidifying with HCl gas/conc. HCl to crash out the hydrochloride salt.

Q4: The reaction is stalled (Low Yield).

Diagnosis: Reversibility of the Mannich reaction. Water is a byproduct; its presence drives the equilibrium backward. Solution:

  • Add a molecular sieve (3Å or 4Å) to the reaction flask to scavenge water.

  • Use anhydrous ethanol.

Troubleshooting Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting Observation Observation: Reaction Complete CheckColor Is the solution Black/Tar? Observation->CheckColor YesTar Oxidation Occurred CheckColor->YesTar Yes NoTar Solution is Clear/Amber CheckColor->NoTar No CheckTLC TLC: How many spots? OneSpot 1 Major Spot CheckTLC->OneSpot MultiSpot 2+ Spots (Mono/Bis mix) CheckTLC->MultiSpot FixTar Action: Repeat under N2 atm. Reduce Temp. YesTar->FixTar NoTar->CheckTLC Success Action: Workup & Crystallize OneSpot->Success FixMix Action: Adjust Stoichiometry (1:1 for Mono, 1:2.2 for Bis) MultiSpot->FixMix

Caption: Figure 2. Decision logic for post-reaction analysis and troubleshooting.

References

  • Mechanism & General Conditions: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Foundational text on Mannich chemistry).[2][3][4][5]

  • Phenolic Mannich Bases: Rondot, C., & Zhu, J. (2005).[6] Synthesis of Chiral Vicinal Diamines by Highly Diastereoselective Three-Component Phenolic Mannich Reaction: Temperature-Dependent Stereodivergency. Organic Letters, 7(8), 1641-1644. Link

  • Hydroquinone Pyrolysis & Stability: Truong, H., Lomnicki, S., & Dellinger, B. (2008).[7] Mechanisms of molecular product and persistent radical formation from the pyrolysis of hydroquinone. Chemosphere, 71(1), 107-113.[7] Link

  • Optimization of Mannich Reactions: Isloor, A. M., Kalluraya, B., & Shetty, P. (2009). Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 44(9), 3784-3787.[8] Link

  • 8-Hydroxyquinoline Mannich Bases (Analogous Chemistry): Siddiqi, H., Faizi, S., Naz, S., & Zahir, E. (2015).[9] Synthesis of Mannich Bases of 8-Hydroxyquinoline. Journal of Basic & Applied Sciences, 11, 539-543.[9] Link

Sources

Minimizing side products in the synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Welcome to the dedicated technical support guide for the synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Mannich reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side products and optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields a significant amount of a brownish, insoluble material, and the desired product yield is low. What is likely happening?

This is a classic sign of polymerization. The Mannich reaction, particularly with highly activated substrates like hydroquinone, can be prone to forming polymeric side products.[1] This occurs for a few key reasons:

  • Over-alkylation: Hydroquinone has two activated positions (2 and 5) for the aminomethylation. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, multiple aminomethyl groups can add to the same ring or link multiple hydroquinone units together.

  • Oxidation: Hydroquinone and its diol products are susceptible to oxidation, especially at elevated temperatures or in the presence of air. This oxidation can lead to the formation of quinone species, which are highly reactive and can polymerize, resulting in the colored, insoluble materials you are observing.

  • Formaldehyde Self-Polymerization: Formaldehyde itself can self-polymerize, especially under basic conditions, to form paraformaldehyde.[1]

Preventative Measures:

  • Strict Temperature Control: Maintain a low reaction temperature, ideally starting at 0-5 °C and allowing the reaction to slowly warm to room temperature.[1] High temperatures accelerate side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydroquinone starting material and the diol product.

  • Stoichiometry is Key: Use a precise molar ratio of hydroquinone:formaldehyde:piperidine. A common starting point is a 1:2.2:2.2 ratio to ensure complete disubstitution while minimizing excess reagents that can lead to side reactions.

Q2: I'm observing a significant amount of the mono-substituted product, 2-(piperidin-1-ylmethyl)benzene-1,4-diol. How can I drive the reaction to the desired di-substituted product?

The formation of the mono-substituted product is a common issue and is often a result of incomplete reaction. The hydroxyl group on the phenol is a strong activating group, directing the electrophilic substitution to the ortho and para positions.[2] To favor the di-substituted product, consider the following:

  • Reaction Time: The reaction may simply need more time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the mono-substituted spot is minimized.

  • Reagent Stoichiometry: Ensure you are using at least two equivalents of both formaldehyde and piperidine for every one equivalent of hydroquinone. A slight excess (e.g., 2.2 equivalents) can help push the equilibrium towards the di-substituted product.

  • Order of Addition: A slow, dropwise addition of the formaldehyde to a solution of hydroquinone and piperidine can help maintain a low concentration of the highly reactive iminium ion, potentially favoring a more controlled reaction.[1]

Q3: The purification of the final product by recrystallization is proving difficult, and the product's color is off-white or yellowish. What are the likely impurities and how can I remove them?

The off-color of your product is likely due to trace amounts of oxidized species (quinones) or other colored impurities.[3] Purification can be challenging due to the product's polarity and potential for co-precipitation with side products.

Troubleshooting Purification:

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) and treating with a small amount of activated charcoal can effectively remove colored impurities.[4] Be sure to filter the hot solution through celite to remove the charcoal.

  • Solvent System for Recrystallization: Experiment with different solvent systems. A mixture of ethanol and water, or isopropanol, often works well for recrystallizing polar Mannich bases.[4] If the product is still impure, column chromatography using silica gel with a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) can be effective.

  • Acid-Base Extraction: An acid-base workup can be a powerful purification tool. Dissolve the crude reaction mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic Mannich product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO3) and extract the purified product back into an organic solvent.

Reaction Mechanism and Side Product Formation

The synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol proceeds via a Mannich reaction.[5] The core mechanism involves two main stages:

  • Formation of the Iminium Ion: Formaldehyde reacts with piperidine to form a highly reactive electrophilic species known as the piperidinium-1-yl-methanol, which then dehydrates to form the N-methylenepiperidin-1-ium ion.[2][6]

  • Electrophilic Aromatic Substitution: The electron-rich hydroquinone ring acts as a nucleophile, attacking the iminium ion. The hydroxyl groups of hydroquinone are strong activating groups and ortho, para-directors, making the 2 and 5 positions highly susceptible to electrophilic attack.[2]

Mannich_Reaction Hydroquinone Hydroquinone Mono_Sub Mono-substituted Product Hydroquinone->Mono_Sub + Iminium Ion Side_Product_2 Oxidized Impurities Hydroquinone->Side_Product_2 Oxidation (Air/Heat) Piperidine Piperidine Iminium Iminium Ion Piperidine->Iminium + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium Iminium->Mono_Sub Desired_Product 2,5-Bis(piperidin-1-ylmethyl) benzene-1,4-diol Iminium->Desired_Product Mono_Sub->Desired_Product + Iminium Ion Side_Product_1 Polymeric Byproducts Mono_Sub->Side_Product_1 Excess Reagents/ High Temp Desired_Product->Side_Product_1 Excess Reagents/ High Temp Desired_Product->Side_Product_2 Oxidation (Air/Heat)

Caption: Reaction pathway for the synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol and formation of major side products.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.

Materials:

  • Hydroquinone

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (1.0 eq) and piperidine (2.2 eq) in ethanol.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slow Addition of Formaldehyde: Add formaldehyde (37% aqueous solution, 2.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. If colored impurities persist, perform a hot filtration with activated charcoal. Dry the purified product under vacuum.

Data Summary: Key Reaction Parameters

ParameterRecommended ConditionRationale
Temperature 0-5 °C initially, then room temp.Minimizes polymerization and oxidation side reactions.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of hydroquinone and the diol product.
Stoichiometry 1 : 2.2 : 2.2 (Hydroquinone:Formaldehyde:Piperidine)Drives the reaction to di-substitution, minimizes mono-substituted product.
Order of Addition Slow, dropwise addition of formaldehydeControls the concentration of the reactive iminium ion.[1]
Solvent EthanolGood solvent for reactants and facilitates product precipitation upon cooling.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Problem1 Low Yield & Brown Insoluble Material Start->Problem1 Problem2 Significant Mono-substituted Product Start->Problem2 Problem3 Purification Issues / Off-Color Product Start->Problem3 Cause1 Polymerization / Oxidation Problem1->Cause1 Cause2 Incomplete Reaction Problem2->Cause2 Cause3 Oxidized Impurities Problem3->Cause3 Solution1a Lower Reaction Temperature Cause1->Solution1a Solution1b Use Inert Atmosphere Cause1->Solution1b Solution1c Check Stoichiometry Cause1->Solution1c Solution2a Increase Reaction Time Cause2->Solution2a Solution2b Ensure >2 eq of Amine/Aldehyde Cause2->Solution2b Solution3a Activated Charcoal Treatment Cause3->Solution3a Solution3b Optimize Recrystallization Solvent Cause3->Solution3b Solution3c Perform Acid-Base Extraction Cause3->Solution3c

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of Mannich reaction between phenolic lignin units and.... Retrieved from [Link]

  • Wikipedia. (2023, December 27). Mannich reaction. Retrieved from [Link]

  • Li, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(19). [Link]

  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

  • Tyman, J. H. P., & Patel, M. (2006). Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research, 2006(8), 536-538. [Link]

  • Kumar, V., & Gupta, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]

Sources

Stability of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol under oxidative conditions

[1]

Welcome to the Technical Support Center. Subject: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (Structure: Mannich base of Hydroquinone) Primary Risk: Oxidative Dehydrogenation to 2,5-Bis(piperidin-1-ylmethyl)benzoquinone.[1]

Introduction: The Stability Paradox

You are likely working with this compound because the Mannich base modification (piperidinomethyl groups) enhances lipophilicity and amine-based reactivity compared to the parent hydroquinone. However, this structural advantage introduces a specific stability paradox:

The "Internal Base" Effect: While the hydroquinone core is naturally prone to oxidation, the flanking piperidine groups are basic (pKa ~9-10). In solution, these basic nitrogens can facilitate the deprotonation of the phenolic hydroxyl groups. Since the phenolate anion oxidizes roughly


autocatalytic

This guide provides the mechanistic understanding and troubleshooting protocols required to maintain the integrity of this molecule.

Module 1: The Oxidative Mechanism (Theory)

To prevent degradation, you must understand the enemy. Under oxidative conditions (air exposure, high pH, or presence of radical initiators), 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol ( 1 ) undergoes a Proton-Coupled Electron Transfer (PCET) to form the corresponding 1,4-benzoquinone (3 ).[1]

The Pathway:

  • Initiation: Trace base or the internal piperidine moiety deprotonates a hydroxyl group.

  • Propagation: One-electron oxidation yields the Semiquinone Radical (2) .[1] This is the "point of no return" for color change.

  • Termination: Loss of a second electron and proton yields the 1,4-Benzoquinone (3) (Deep yellow/red solid).

OxidationPathwayHQHydroquinone Form (1)(Colorless/White)Stable in AcidSQSemiquinone Radical (2)(Transient Species)High ReactivityHQ->SQ-e⁻, -H⁺(Rate Limiting Step)BQ1,4-Benzoquinone (3)(Yellow/Red/Brown)Oxidized ProductSQ->BQ-e⁻, -H⁺(Rapid)BQ->SQComproportionation(reaction with HQ)

Caption: Stepwise oxidative dehydrogenation of the hydroquinone core. The transition from (1) to (3) is driven by pH and oxygen availability.

Module 2: Troubleshooting Stability Issues

Use this matrix to diagnose the state of your material.

ObservationDiagnosisRoot CauseImmediate Action
Pink/Red Tint Early OxidationFormation of Quinhydrone (Charge-transfer complex between HQ and BQ).[1]Acidify solution immediately (pH < 4). Add reducing agent (Ascorbic acid).
Brown Precipitate Advanced OxidationPolymerization of the quinone or Michael addition of free amines.Irreversible. Filter precipitate; attempt recrystallization of supernatant if valuable.
Split HPLC Peak Partial OxidationCo-elution of Quinone (usually less polar) and Hydroquinone.Check mobile phase. Ensure antioxidant is added to the sample vial.
Amine Odor Retro-Mannich DegradationHydrolysis of the C-N bond releasing piperidine.[1]Check pH. High pH (>10) or high heat promotes Retro-Mannich cleavage.[1]
Diagnostic Workflow

TroubleshootingStartSample InspectionColorIs the sample colored(Pink/Yellow)?Start->ColorSolubilityHas solubility changed?Color->SolubilityYesProceedSample OKStore under ArgonColor->ProceedNo (White/Clear)OxidationAdvanced Degradation(Discard or Recrystallize)Solubility->OxidationYes (Precipitate)QuinhydroneEarly Oxidation(Add Ascorbic Acid + Acidify)Solubility->QuinhydroneNo (Clear Solution)

Caption: Decision tree for assessing sample integrity based on visual and physical cues.

Module 3: Storage & Handling Protocols

The following protocols are self-validating : if followed, the color of your solution will remain stable.

Protocol A: The "Acid-Lock" Stabilization (Recommended)

Why: Protonating the piperidine nitrogen (pKa ~10) prevents it from acting as a base. Protonating the phenol (pKa ~10) keeps it in the oxidation-resistant neutral form.

  • Solvent Choice: Use degassed Methanol or Ethanol. Avoid DMSO (it can act as a mild oxidant over time).

  • Acidification: Add 0.1% (w/v) Citric Acid or Acetic Acid to the solvent before dissolving the compound.

    • Target pH: 3.0 – 5.0.

  • Validation: The solution should remain colorless for >48 hours at room temperature.

Protocol B: Anaerobic Handling

Why: Removing the terminal electron acceptor (Oxygen) breaks the redox chain.

  • Degassing: Sparge all solvents with Argon (preferred over Nitrogen due to density) for 15 minutes.

  • Dissolution: Dissolve the solid under an inert blanket.

  • Storage: Store solid material in a tightly sealed vial flushed with Argon, ideally at -20°C.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a stock solvent? A: Proceed with Caution. While solubility is high, DMSO is hygroscopic and can facilitate oxidation. If you must use DMSO, use anhydrous grade, store at -20°C, and use within 1 week.[1] For longer storage, use acidified ethanol.

Q: My sample turned pink. Is it ruined? A: Not necessarily. A pink color often indicates a trace amount (<1%) of Quinone forming a "Quinhydrone" charge-transfer complex with the remaining Hydroquinone.

  • Fix: Add a stoichiometric excess of Sodium Metabisulfite or Ascorbic Acid. If it reverts to colorless, the bulk material is salvageable.

Q: Why does this molecule oxidize faster than standard Hydroquinone? A: It is the Intramolecular Base Effect . The piperidine nitrogen is tethered close to the hydroxyl group. It can abstract a proton from the hydroxyl group, creating a phenolate anion. The phenolate anion is electron-rich and oxidizes extremely rapidly compared to the neutral phenol.

Q: Can I heat this compound to speed up dissolution? A: Avoid temperatures >50°C. Mannich bases are thermally labile. High heat can trigger a Retro-Mannich reaction , decomposing the molecule back into hydroquinone, formaldehyde, and piperidine.[1] Use sonication instead of heat.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 224867, 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. Retrieved from [Link]

  • Li, Y., et al. (2013). The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions. Green Chemistry. Retrieved from [Link]

  • Eastman Kodak Co. (1974). Stabilization of hydroquinone solutions with citric acid. US Patent 3,855,150.
  • Quan, P. M., et al. (2007). The role of acids and bases on the electrochemical oxidation of hydroquinone. Journal of Electroanalytical Chemistry. (Contextual grounding on pH dependence).

Removing unreacted piperidine from 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, a common Mannich base, with a specific focus on the removal of unreacted piperidine.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My ¹H NMR spectrum shows significant residual piperidine after synthesis and solvent evaporation. How can I remove it?

This is the most common issue encountered. Unreacted piperidine is often difficult to remove by simple evaporation due to its relatively high boiling point (106 °C) and its basic nature, which can lead to azeotrope formation or strong interactions with the product. The most robust method for its removal is an acid-base extraction.

Core Principle: Exploiting pKa Differences

The strategy hinges on the differential basicity between the residual piperidine and your desired product.

  • Piperidine: A strong secondary amine with a conjugate acid (piperidinium) pKa of approximately 11.1-11.2.[1][2] This means it is readily protonated by even weak acids to form a water-soluble salt.

  • 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol: This molecule has three basic centers: two tertiary amines and two weakly acidic phenolic hydroxyl groups. The tertiary amines are sterically hindered and their basicity is influenced by the aromatic ring. While still basic, they can be selectively kept in their free base form while the more basic piperidine is protonated.

Step-by-Step Protocol: Acid Wash Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. Ensure complete dissolution.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. A 1 M solution of hydrochloric acid (HCl) is standard.

    • Scientist's Note: The piperidine (R₂NH) will react with the HCl to form piperidinium chloride (R₂NH₂⁺Cl⁻), which is highly soluble in the aqueous layer. Your product, being a bulkier and less basic molecule, will preferentially remain in the organic layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the piperidine salt.

  • Repeat: Perform at least two to three acid washes to ensure complete removal of piperidine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. This is critical to prevent potential degradation of your acid-sensitive product during concentration.

  • Final Washes: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to facilitate the removal of dissolved water from the organic phase.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Verification: After the procedure, acquire a new ¹H NMR spectrum. The characteristic signals for piperidine should be absent or significantly diminished.

Q2: The acid wash worked, but my yield is lower than expected. What happened?

Partial protonation and subsequent partitioning of your desired product into the aqueous layer can cause yield loss.

Troubleshooting Steps:

  • Check the pH: Use a pH strip to check the pH of the aqueous layer after the first extraction. If it is excessively acidic (pH < 2), you may be protonating one or both of the tertiary amines on your product.

  • Use a Weaker Acid: Consider using a milder acidic wash, such as a 5-10% aqueous solution of citric acid or a dilute solution of ammonium chloride (NH₄Cl). These weaker acids are still effective at protonating piperidine but are less likely to protonate the more sterically hindered tertiary amines of the product.

  • Back-Extraction: Combine all the acidic aqueous layers from the wash steps. Basify this combined aqueous phase with a strong base (e.g., 2 M NaOH) to a pH > 12. This will deprotonate any of your product that was extracted. Then, extract this basified aqueous solution with fresh organic solvent (e.g., EtOAc or DCM). This "back-extraction" will recover the product from the aqueous phase. Combine this organic layer with your main batch, dry, and concentrate.

Purification Strategy Decision Workflow

The choice of purification method depends on the scale of your reaction and the specific impurities present. This flowchart provides a logical decision-making process.

PurificationWorkflow start Crude Product with Residual Piperidine acid_wash Perform Acid Wash (e.g., 1M HCl) start->acid_wash check_purity Check Purity (TLC / NMR) acid_wash->check_purity pure_product Pure Product check_purity->pure_product Purity OK alternatives Consider Alternative Methods check_purity->alternatives Impurities Remain column Column Chromatography alternatives->column Product is an oil or non-crystalline solid recrystallization Recrystallization alternatives->recrystallization Product is a crystalline solid column->pure_product recrystallization->pure_product

Caption: Decision workflow for purifying 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind column chromatography for this purification?

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through.[4][5]

  • Polarity: Piperidine is a relatively polar molecule. Your product, 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, is also polar due to its hydroxyl and amine groups. However, the large, nonpolar aromatic and piperidine rings of the product make it less polar overall than free piperidine.

  • Separation: When eluting with a solvent system (e.g., a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate), the more polar piperidine will adhere more strongly to the silica gel and elute more slowly. Your less polar product will travel down the column faster and elute first. The separation can be monitored by Thin-Layer Chromatography (TLC).[6][7]

Q2: Can I use recrystallization to remove the piperidine?

Recrystallization is an excellent method for purifying solid compounds, and Mannich bases are often crystalline.[8][9] However, it is generally not the primary method for removing a relatively volatile and miscible impurity like piperidine. It is most effective after a bulk purification step like an acid wash has removed the majority of the piperidine. If your product crystallizes well from a solvent in which piperidine is highly soluble (e.g., ethanol, isopropanol), you may be able to remove trace amounts.

Q3: Why can't I just heat the product under high vacuum to remove the piperidine?

While piperidine has a boiling point of 106 °C, aggressive heating under vacuum can lead to product degradation. Phenolic compounds, especially hydroquinones, can be susceptible to oxidation at elevated temperatures. Furthermore, the basic piperidine can catalyze decomposition pathways. A liquid-liquid extraction is a much milder and more efficient method for removing this type of impurity.

Q4: Are there other, more advanced methods for removing residual amines?

Yes, for particularly difficult separations or for very high purity requirements, scavenger resins can be used. These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.

  • Isocyanate Resins: These resins react with primary and secondary amines to form a bound urea. The crude product solution is stirred with the resin, which covalently binds the piperidine. The resin is then simply filtered off.

  • Acidic Resins (e.g., Sulfonic Acid Resins): These act as a solid-phase equivalent of an acid wash. The basic piperidine is captured by the acidic resin, while the product remains in solution. Filtration removes the resin-piperidine complex.

Method Comparison

Purification MethodPrincipleProsCons
Acid-Base Extraction Differential pKa and solubility of the free base vs. its protonated salt.[3]Fast, efficient for bulk removal, scalable, cost-effective.Can lead to emulsions; potential for product loss if product is also protonated.
Column Chromatography Differential adsorption to a solid stationary phase based on polarity.[4][10]Excellent for separating multiple components; high purity achievable.Slower, requires more solvent, can be costly on a large scale.
Recrystallization Difference in solubility of the product and impurities in a given solvent at different temperatures.[9][11]Can yield very high purity crystalline material; effective for removing structurally similar impurities.Not effective for removing large amounts of miscible impurities like piperidine; requires a solid product.
Scavenger Resins Covalent or ionic capture of the impurity onto a solid support.High selectivity; simple filtration workup; drives reactions to completion.Higher cost of reagents; may require longer reaction times.

References

  • Piperidine | C5H11N | CID 8082 - PubChem. NIH. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Piperidine (YMDB01338). Yeast Metabolome Database. [Link]

  • In situ Fmoc removal - Peptides. Green Chemistry. [Link]

  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. AAPPTec. [Link]

  • Advances in the Chemistry of Mannich Bases. Chemical Reviews. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Journal of Heterocyclic Chemistry. [Link]

  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Transition Metal Complexes of Novel Mannich Base Derived From Salicylideneacetonea Spectral and Antimicrobial Study. IOSR Journal of Applied Chemistry. [Link]

  • Column Chromatography As A Tool For Purification. Sorbchem India. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. ScholarWorks@GSU. [Link]

  • 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. PubChem. [Link]

  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Radboud Repository. [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. PMC. [Link]

  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • How to run column chromatography. University of Rochester. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • SYNTHESIS AND NMR STUDY OF MANNICH BASES OF 8-ACETOXY-INDOLIZINES. Heterocycles. [Link]

  • How to remove excess 4-amino piperidine from reaction medium?. ResearchGate. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Journal of Cardiovascular Disease Research. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol. EPA. [Link]

  • Chemical Properties of 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- (CAS 79-74-3). Chemeo. [Link]

  • 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one. PMC. [Link]

  • 4-[Hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol. PubChem. [Link]

  • 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-. NIST WebBook. [Link]

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • 2,5-dichloro-3-piperidino-6-(2-piperidinothiazol-5-yl)-p-benzoquinone. BindingDB. [Link]

  • TOLUENE-2,5-DIOL. Ataman Kimya. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitigation of oxidative stress, a deleterious process implicated in a myriad of pathological conditions, remains a cornerstone of therapeutic and preventative medicine. Antioxidants, compounds capable of neutralizing reactive oxygen species (ROS), are at the forefront of this endeavor. This guide provides a comparative analysis of the antioxidant efficacy of a novel synthetic compound, 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, and the well-established synthetic antioxidant, Butylated Hydroxytoluene (BHT).

While BHT has a long history of use in the food and pharmaceutical industries, the search for novel antioxidants with potentially enhanced efficacy, improved safety profiles, and targeted cellular activities is a dynamic area of research. 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, a Mannich base of hydroquinone, represents a class of compounds designed to leverage the inherent antioxidant properties of the hydroquinone moiety, with substitutions aimed at modulating its physicochemical and biological characteristics.

This document will delve into the mechanistic underpinnings of antioxidant action for both compounds, present standardized in vitro methodologies for assessing their efficacy, and provide a comparative analysis based on available data for structurally related compounds, offering a predictive insight into the potential of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol as a potent antioxidant.

Chemical Structures and Putative Antioxidant Mechanisms

A fundamental understanding of the chemical structures of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol and BHT is crucial to appreciating their antioxidant mechanisms.

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

This compound is a derivative of hydroquinone, characterized by the presence of two piperidin-1-ylmethyl substituents on the benzene ring. The antioxidant activity of hydroquinone and its derivatives is primarily attributed to the facile donation of a hydrogen atom from its hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. The introduction of the piperidin-1-ylmethyl groups may influence the compound's solubility, lipophilicity, and interaction with cellular membranes, potentially modulating its antioxidant activity. As a Mannich base, the nitrogen atoms could also play a role in its overall chemical behavior and biological interactions.

Butylated Hydroxytoluene (BHT)

BHT, or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant.[1] Its antioxidant action stems from the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. The resulting phenoxyl radical is sterically hindered by the two bulky tert-butyl groups, which enhances its stability and prevents it from initiating further radical chain reactions.[1] Each molecule of BHT can neutralize two peroxy radicals.[1]

In Vitro Evaluation of Antioxidant Efficacy: Standardized Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2][3] The principle lies in the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[2]

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, BHT, and a positive control like ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • To a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates greater antioxidant activity.

Hypothetical Comparative Data (DPPH Assay)

CompoundIC50 (µM)
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol Data not available. Expected to be potent based on hydroquinone derivatives.
Hydroquinone31.96[1]
BHT~20-40 (Varies by study)[4]
Ascorbic Acid (Reference)39.48[1]

Note: The IC50 value for BHT can vary depending on the specific experimental conditions.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Experimental Protocol: ABTS Assay

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of each sample dilution.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox (a water-soluble vitamin E analog) that has the same antioxidant capacity as the test compound.

Hypothetical Comparative Data (ABTS Assay)

CompoundTEAC (Trolox Equivalents)
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol Data not available. Expected to show significant activity.
HydroquinoneHigher than Trolox in some studies[1]
BHT~0.5 - 1.0 (Varies by study)
Trolox (Reference)1.0
Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a process central to cellular damage. One common method involves inducing lipid peroxidation in a model system, such as liposomes or a linoleic acid emulsion, and measuring the formation of oxidation products like malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

Experimental Protocol: TBARS Assay for Lipid Peroxidation Inhibition

  • Preparation of Lipid Substrate: Prepare liposomes from a suitable lipid source (e.g., lecithin) or use a linoleic acid emulsion.

  • Induction of Peroxidation: Induce lipid peroxidation using an initiator such as ferrous sulfate/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Sample Incubation: Incubate the lipid substrate with the initiator in the presence and absence (control) of various concentrations of the test compounds.

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., at 95°C for 60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm. The absorbance is proportional to the amount of MDA formed.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples to the control.

Hypothetical Comparative Data (Lipid Peroxidation Inhibition)

CompoundInhibition of Lipid Peroxidation (%)
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol Data not available. The hydroquinone moiety suggests potential for high inhibitory activity.
Prenylated HydroquinonesShowed significant inhibition of lipid peroxidation[5]
BHTEffective inhibitor of lipid peroxidation[5]

Visualizing the Mechanisms and Workflows

Antioxidant Mechanism of Hydroquinone Derivatives

Antioxidant_Mechanism HQ_OH Hydroquinone Moiety (R-OH) Phenoxyl_Radical Stabilized Phenoxyl Radical (R-O•) HQ_OH->Phenoxyl_Radical H• donation Free_Radical Free Radical (X•) Neutralized_Molecule Neutralized Molecule (XH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Mechanism of radical scavenging by the hydroquinone moiety.

Experimental Workflow for DPPH Assay

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) D Add 180 µL of DPPH Solution A->D B Prepare Serial Dilutions of Test Compounds C Add 20 µL of Sample to 96-well Plate B->C C->D E Incubate in Dark (30 min, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Sources

Mass spectrometry fragmentation patterns of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Executive Summary & Application Scope

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (referred to herein as BPBH ). As a Mannich base derivative of hydroquinone, BPBH represents a critical scaffold in drug discovery, particularly for antimalarial and antioxidant therapeutic candidates.

The Challenge: Characterizing Mannich bases by MS is notoriously difficult due to the lability of the benzylic C-N bond. Standard protocols often result in premature in-source fragmentation, leading to misidentification of the molecular ion.

The Solution: This guide compares the fragmentation dynamics of BPBH against its structural analog, the Morpholine derivative , and evaluates performance across varying Collision Energies (CE). We establish a self-validating protocol to distinguish the intact parent ion from retro-Mannich degradation products.

Mechanistic Grounding: The Retro-Mannich Pathway

To interpret the spectra correctly, one must understand the causality of the fragmentation. Unlike simple alkyl amines, BPBH undergoes a Retro-Mannich cleavage driven by the resonance stabilization of the phenol core.

The Pathway
  • Protonation: In ESI(+), the piperidine nitrogen (pKa ~11.2) is the primary site of protonation

    
    .
    
  • Inductive Destabilization: The positive charge on the nitrogen weakens the adjacent benzylic C-N bond.

  • Cleavage: The bond breaks, expelling a neutral piperidine molecule.

  • Stabilization: The remaining cation is stabilized by the lone pairs of the para-hydroxyl group, forming a Quinone Methide cation.

Visualization of Fragmentation Logic

The following diagram illustrates the specific mass transitions governed by this mechanism.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 305.2 (Intact BPBH) Transition Transition State (Inductive C-N Weakening) Parent->Transition ESI+ Protonation Frag1 Fragment 1 m/z 220.1 (Mono-Quinone Methide) Transition->Frag1 Retro-Mannich (-85 Da) Neutral Neutral Loss Piperidine (85 Da) Transition->Neutral Frag2 Fragment 2 m/z 135.1 (Bis-Quinone Methide) Frag1->Frag2 2nd Retro-Mannich (-85 Da)

Figure 1: Step-wise Retro-Mannich fragmentation pathway of BPBH, showing the sequential loss of piperidine moieties.

Comparative Analysis: BPBH vs. Morpholine Analog

In drug development, the piperidine ring is often swapped for morpholine to modulate lipophilicity. This comparison highlights how structural changes affect MS signal stability.

Product A (Target): 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol Product B (Alternative): 2,5-Bis(morpholin-4-ylmethyl)benzene-1,4-diol

FeatureBPBH (Piperidine)Morpholine AnalogSignificance for Researchers
Precursor Ion

m/z 305.2 m/z 309.2 Mass shift of +4 Da confirms the presence of two oxygen atoms in the rings.
Primary Neutral Loss 85 Da (Piperidine)87 Da (Morpholine)Diagnostic loss confirms the amine identity.
Base Peak (High CE) m/z 220 (Cation)m/z 222 (Cation)The core quinone methide scaffold is identical (mass difference is in the leaving group).
Proton Affinity High (pKa ~11)Moderate (pKa ~8)Critical: BPBH ionizes more efficiently but requires higher declustering potential to remove solvent without breaking the C-N bond.
Stability Lower (Prone to in-source fragmentation)HigherMorpholine analogs often show more robust molecular ions due to reduced basicity destabilizing the C-N bond less aggressively.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity, this protocol uses a "Ramp-and-Compare" method. This validates that the observed peaks are genuine fragments and not thermal degradation products.

Reagents & Setup
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Do not use higher acid concentrations; excess protons accelerate Retro-Mannich degradation).

  • Instrument: Q-TOF or Triple Quadrupole (ESI Source).

Step-by-Step Methodology
  • Preparation: Dissolve BPBH to 1 µM. Crucial: Keep sample at 4°C to prevent thermal hydrolysis.

  • Direct Infusion (Low Energy Scan):

    • Set Collision Energy (CE) to 5 eV.

    • Set Cone Voltage/Declustering Potential to minimal (e.g., 20V).

    • Validation Check: Confirm presence of m/z 305 . If m/z 220 is the base peak here, your source temperature is too high.

  • MS/MS Ramp (Structural Elucidation):

    • Select m/z 305 as precursor.

    • Ramp CE from 10 eV to 40 eV.

    • Observe the transition of intensity from 305

      
       220 
      
      
      
      135.
  • Deuterium Exchange (Optional Validation):

    • Dissolve in

      
      /MeOD.
      
    • Expected Shift: Active hydrogens (OH) and protonated amines will exchange.

    • Shift from 305

      
       309 (2 OH + 2 NH+ sites if charged). This confirms the number of exchangeable protons.
      
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1µM in 50:50 ACN:H2O (Low Acid <0.1%) Source ESI Source Temp < 250°C (Prevent Thermal Degradation) Sample->Source MS1 MS1 Scan (Low CE) Target: m/z 305 Check: Ratio 305/220 > 1 Source->MS1 MS2 MS/MS Fragmentation Ramp CE 10-40 eV MS1->MS2 Select Precursor Data Data Analysis Confirm Neutral Loss (85 Da) MS2->Data

Figure 2: Optimized LC-MS/MS workflow for labile Mannich bases to prevent in-source degradation.

Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
Base peak is m/z 220 in MS1 In-source fragmentation (Retro-Mannich).Lower source temperature (<200°C) and reduce Cone Voltage.
Base peak is m/z 86 Charge retention on the piperidine ring.Common in high pH buffers. Switch to acidic mobile phase to protonate the core.
Signal at m/z 327 Sodium adduct

.
Common in glass vials. Use plastic or silanized glass; adducts do not fragment cleanly.
References
  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • Guo, Y. et al. (2009).[2] ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy. Retrieved from

  • Mokhtary, M. & Mahooti, K. (2024).[3] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs. Advanced Journal of Chemistry. Retrieved from

  • Wikipedia. (2024). Fragmentation (mass spectrometry): Retro-Mannich and Alpha-Cleavage. Retrieved from

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from

Sources

Comparative Study of Antimicrobial Activity: Piperidine vs. Morpholine Derivatives

[1][2][3]

Executive Summary

Objective: To provide a technical comparison of Piperidine and Morpholine scaffolds in medicinal chemistry, specifically focusing on their antimicrobial efficacy, Structure-Activity Relationships (SAR), and experimental validation.

Core Insight: While both scaffolds are six-membered saturated N-heterocycles, they offer distinct pharmacological profiles. Piperidine (one nitrogen) is highly lipophilic (LogP ~0.84), often driving higher potency against Gram-positive bacteria via membrane intercalation. Morpholine (one nitrogen, one oxygen) introduces a hydrogen-bond acceptor, lowering lipophilicity (LogP ~ -0.86) and basicity (pKa ~8.3 vs. 11.2 for piperidine), which enhances metabolic stability and water solubility but may require specific lipophilic side-chains to match piperidine's raw potency.

Chemical & Structural Analysis[1][3][4][5][6]

The choice between a piperidine and a morpholine core fundamentally alters the physicochemical landscape of a drug candidate.

Physicochemical Comparison Table
FeaturePiperidine DerivativeMorpholine DerivativeImpact on Antimicrobial Activity
Structure C₅H₁₁N (One N atom)C₄H₉NO (One N, One O atom)Oxygen atom reduces lipophilicity.
Lipophilicity (LogP) High (~0.84)Low (~ -0.86)Piperidine penetrates lipid bilayers better; Morpholine requires hydrophobic substituents.
Basicity (pKa) ~11.2 (Strong Base)~8.3 (Moderate Base)Morpholine is less ionized at physiological pH, aiding passive transport.
Metabolic Stability ModerateHighThe ether oxygen in morpholine reduces oxidative metabolism susceptibility.
Primary Target Membrane disruption (Gram+)Metabolic inhibition / Efflux pump evasion

Experimental Workflows

Synthesis Pathway (General N-Alkylation)

To objectively compare these derivatives, researchers often synthesize analogues using a divergent pathway from a common electrophile.

SynthesisWorkflowPrecursorElectrophile Precursor(e.g., Benzyl Chloride)ReagentReagent SelectionPrecursor->ReagentPiperidinePiperidine(Nucleophile A)Reagent->PiperidinePath AMorpholineMorpholine(Nucleophile B)Reagent->MorpholinePath BReactionNucleophilic Substitution(K2CO3, Acetone, Reflux)Piperidine->ReactionMorpholine->ReactionProductAPiperidine Derivative(High Lipophilicity)Reaction->ProductAYield ~75-85%ProductBMorpholine Derivative(High Solubility)Reaction->ProductBYield ~70-80%

Figure 1: Divergent synthesis strategy for generating comparable N-heterocyclic derivatives from a common electrophilic precursor.

Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards). Rationale: This quantitative method is superior to disc diffusion for SAR analysis as it distinguishes between bacteriostatic and bactericidal concentrations.

Materials:

  • Mueller-Hinton Broth (MHB) – Cation-adjusted.

  • 96-well microtiter plates (polystyrene, round bottom).

  • Resazurin dye (0.01%) – Redox indicator for cell viability.

  • Test Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Step-by-Step Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve derivatives in DMSO (max final conc. 1%). Perform 2-fold serial dilutions in MHB across the plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Controls (Self-Validating System):

    • Sterility Control: MHB only (Must remain clear).

    • Growth Control: Bacteria + MHB + DMSO (Must be turbid).

    • Antibiotic Control: Ciprofloxacin (Must match CLSI expected ranges).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2-4 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).

Comparative Efficacy Data

The following data summarizes trends from studies where both scaffolds were tested against standard pathogens.

Table 2: Comparative MIC Values (µg/mL)

MicroorganismPiperidine Derivative (Typical)Morpholine Derivative (Typical)Interpretation
S. aureus (Gram+)4 - 16 16 - 64Piperidine's lipophilicity aids penetration of the thick peptidoglycan layer.
E. coli (Gram-)32 - 12816 - 64 Morpholine's polarity can sometimes exploit porin channels better in Gram-negatives.
C. albicans (Fungi)8 - 32 32 - >128Fungal membranes (ergosterol) are highly sensitive to lipophilic piperidine chains.
Biofilm Inhibition High (>70%)Moderate (~40-50%)Piperidine derivatives often disrupt the hydrophobic biofilm matrix more effectively.

Note: Values are generalized from SAR studies (e.g., Source 1, 2) and depend heavily on the R-group attached to the nitrogen.

Mechanism of Action

The antimicrobial activity, particularly for N-alkylated derivatives, often follows a membrane disruption mechanism.

MechanismActionCompoundCationic Derivative(Piperidine/Morpholine)AttractionElectrostatic Attraction(Negatively Charged Cell Wall)Compound->Attraction Protonated Nitrogen (N+)IntegrationHydrophobic Integrationinto Lipid BilayerAttraction->Integration Alkyl Chain (Tail)DisruptionMembrane Depolarization& Pore FormationIntegration->Disruption Critical Micelle Conc.DeathCell Lysis / DeathDisruption->Death Leakage of K+ / ATP

Figure 2: General mechanism of action for cationic amphiphilic N-heterocycles targeting bacterial membranes.

Structure-Activity Relationship (SAR) Analysis

Piperidine Derivatives:

  • Chain Length: Activity typically peaks at alkyl chain lengths of C10-C12. This "sweet spot" balances solubility with membrane insertion capability.

  • Substitutions: Adding electron-withdrawing groups (e.g., -Cl, -F) to phenyl rings attached to the piperidine often increases potency by enhancing lipophilicity and metabolic stability.

Morpholine Derivatives:

  • The Oxygen Effect: The ether oxygen acts as a hydrogen bond acceptor. While this reduces direct membrane disruption compared to piperidine, it improves the drug's pharmacokinetic profile (lower toxicity, better blood-brain barrier crossing).

  • Optimization: To match piperidine's potency, morpholine derivatives often require bulkier, more lipophilic R-groups (e.g., adamantyl or biphenyl groups) to compensate for the hydrophilic morpholine ring.

Conclusion

For topical or broad-spectrum antibacterial applications where membrane disruption is the goal, Piperidine derivatives generally offer superior potency due to higher lipophilicity. However, for systemic drugs requiring balanced solubility and lower toxicity, Morpholine derivatives are the preferred scaffold, provided they are functionalized with appropriate lipophilic groups to ensure target engagement.

References

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. (2020). Link

  • Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine. Asian Journal of Chemistry. (2017). Link

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. (2024).[1] Link

  • Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. (2015). Link

  • Microwave-Assisted Synthesis and Antibacterial Activity of Piperidine and Morpholine Acetamides. Molecules. (2021). Link

High-Resolution Validation Guide: Single Crystal XRD of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Standard Automated Validation and Integrated Structural Validation (the recommended protocol) for the characterization of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol.

This Mannich base derivative of hydroquinone presents unique crystallographic challenges, specifically regarding intramolecular hydrogen bonding (O-H···N) and piperidine ring conformational flexibility. While standard automated routines often yield a "mathematically converged" structure, they frequently fail to distinguish between neutral and zwitterionic tautomers or adequately model ring disorder. This guide outlines a self-validating workflow to ensure data integrity suitable for high-impact pharmaceutical publication.

Part 1: The Challenge – Molecule-Specific Crystallography

The title compound, 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol , contains a rigid central aromatic ring flanked by two flexible piperidine arms.

Critical Structural Risks:
  • Proton Transfer Ambiguity: The proximity of the phenolic hydroxyl group to the piperidine nitrogen allows for strong intramolecular hydrogen bonding. Poor data quality can obscure whether the proton resides on the oxygen (neutral) or nitrogen (zwitterionic).

  • Piperidine Disorder: The piperidine rings typically adopt a chair conformation but are prone to thermal motion and disorder (twist-boat), often triggering "Rigid Bond" alerts in validation software.

  • Pseudo-Symmetry: The molecule's centrosymmetric nature can sometimes lead to space group ambiguity (e.g.,

    
     vs. 
    
    
    
    ), causing correlation matrix instability.

Part 2: Comparative Methodology

We compare two validation approaches. Method A represents the industry baseline (often used in high-throughput environments), while Method B is the rigorous standard required for definitive structural assignment.

Table 1: Performance Comparison of Validation Protocols
FeatureMethod A: Standard Automated RoutineMethod B: Integrated Structural Validation (Recommended)
Data Collection Room Temperature (293 K)Low Temperature (100 K)
H-Atom Treatment Geometric placement (Riding model)Difference Fourier Map location + DFT Confirmation
Disorder Handling Ignored or simple isotropic modelingAnisotropic modeling with PART commands and SIMU/DELU restraints
Validation Tool CheckCIF (IUCr) onlyCheckCIF + Hirshfeld Surface Analysis + DFT Geometry Opt.
Outcome Risk High risk of missed zwitterions; R1 > 5%Definitive proton assignment; R1 < 4%
Suitability Preliminary synthetic checksDrug development & IP filing

Analyst Note: Method A frequently results in "Level B" alerts regarding short intramolecular contacts, which are often dismissed by novice crystallographers. Method B proves these are real, chemically significant hydrogen bonds.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. Each step includes a "Stop/Go" decision point.

Phase 1: Data Acquisition & Reduction

Objective: Minimize thermal motion to resolve the piperidine ring geometry.

  • Crystal Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.2 mm). Mount on a MiTeGen loop using perfluoropolyether oil.

  • Collection: Collect data at 100 K using Mo-K

    
     or Cu-K
    
    
    
    radiation.
    • Why: Cooling reduces the atomic displacement parameters (ADPs) of the flexible piperidine rings, preventing "smearing" of electron density.

  • Resolution: Collect to a minimum resolution of 0.8 Å (

    
     for Mo).
    
    • Validation Check:

      
       should be 
      
      
      
      for a good dataset. If
      
      
      , discard and screen a new crystal.
Phase 2: Structure Solution & Refinement

Objective: Correctly assign the protonation state.

  • Solution: Use Dual Space methods (SHELXT) to locate heavy atoms (C, N, O).

  • Refinement (SHELXL):

    • Refine heavy atoms anisotropically.

    • Crucial Step - H-atoms: Do not place H-atoms geometrically on the O and N atoms initially.

    • Generate a Difference Fourier Map . Look for a residual electron density peak (

      
      -peak) between O and N.
      
    • Decision: If the peak is closer to O (approx 0.82 Å), assign as Neutral. If closer to N (approx 1.00 Å), assign as Zwitterionic.

  • Handling Disorder:

    • If the piperidine ring shows elongated ellipsoids, apply a disorder model.

    • Use PART 1 and PART 2 instructions in SHELXL.[1]

    • Apply SIMU (Rigid bond) and DELU (Rigid link) restraints to stabilize the disordered components [1].

Phase 3: Validation Workflow (The "Self-Correcting" Loop)

The following diagram illustrates the logical flow for validating the H-atom position, a critical quality attribute for this molecule.

ValidationWorkflow Start Refined Heavy Atom Model DiffMap Generate Difference Fourier Map (Fobs - Fcalc) Start->DiffMap QPeak Locate Q-peaks near O and N DiffMap->QPeak Decision Q-peak Position? QPeak->Decision Neutral Near Oxygen (~0.82 Å) Model as O-H...N Decision->Neutral Dist < 0.9 Å Zwitter Near Nitrogen (~1.00 Å) Model as O-...H-N+ Decision->Zwitter Dist > 0.9 Å Refine Refine H (free variable or restrained) Neutral->Refine Zwitter->Refine CheckCIF Run IUCr CheckCIF Refine->CheckCIF Alerts Check for Alert Level A/B (Short Intermolecular Contacts) CheckCIF->Alerts Hirshfeld Hirshfeld Surface Analysis (Confirm Interaction Type) Alerts->Hirshfeld Alert Found Final Final Validated Structure Alerts->Final No Alerts Hirshfeld->Final Interaction Confirmed

Caption: Logic flow for assigning protonation states and validating H-bonds in Mannich bases.

Part 4: Advanced Validation Techniques

To surpass standard validation, employ these two orthogonal techniques.

Hirshfeld Surface Analysis

Standard "ball and stick" models often obscure steric clashes. Hirshfeld surface analysis maps the electron density boundary of the molecule.

  • Protocol: Use software like CrystalExplorer. Map

    
     onto the surface.
    
  • Expected Result: For 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, you should see two distinct red spots on the surface corresponding to the intramolecular O-H···N hydrogen bonds [2].[2]

  • Validation Criteria: If the red spots are missing or asymmetric (in a centrosymmetric structure), the H-atom coordinates are incorrect.

DFT Geometry Optimization

When XRD data is ambiguous (e.g., due to poor crystal quality), use Density Functional Theory (DFT) to validate the geometry.

  • Protocol: Optimize the XRD coordinates using Gaussian or ORCA at the B3LYP/6-31G(d,p) level [3].

  • Comparison: Calculate the Root Mean Square Deviation (RMSD) between the XRD and DFT structures.

  • Pass Criteria: RMSD < 0.2 Å indicates the XRD model is physically sound.

Part 5: Common Pitfalls & Troubleshooting

SymptomProbable CauseCorrective Action
CheckCIF Alert: "Hirshfeld Test Diff" on Piperidine C-C bondsHigh thermal motion or unresolved disorder.Introduce SIMU restraints (0.01 0.02) or model disorder (Part 1/2).
CheckCIF Alert: "Short Intermolecular Contact" (O...N)Real intramolecular H-bond flagged as error.Verify distance is ~2.6 Å.[3] Document as "Intramolecular H-bond" in the CIF validation response (vrf).
Residual Density > 1.0 e/ų Twinning or solvent void.Check for pseudo-merohedral twinning (TwinRotMat in PLATON). Squeeze solvent if disordered.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[2][4][5] CrystEngComm, 11(1), 19-32. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • International Union of Crystallography. "CheckCIF/PLATON Validation Service." Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS 1753-68-0). As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is built upon a rigorous, structure-based hazard assessment. By deconstructing the molecule into its core components—a benzene-1,4-diol (hydroquinone) core and two piperidine moieties—we can infer its toxicological profile and establish robust safety procedures. This approach ensures that researchers, scientists, and drug development professionals can operate with the highest degree of safety.

Structure-Based Hazard Assessment

The potential hazards of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol are derived from its constituent functional groups.

  • The Piperidine Moiety : Piperidine is a well-characterized cyclic amine. Its primary hazards are significant and drive the majority of the required precautions. It is classified as a highly flammable liquid that is toxic when inhaled or in contact with skin, and harmful if swallowed.[1][2] Critically, piperidine causes severe skin burns and eye damage.[2] Inhalation can lead to irritation of the nose and throat, coughing, and wheezing, while systemic exposure can cause headache, dizziness, and potential damage to the liver and kidneys.[3][4] Many piperidine-containing alkaloids are known to be toxic even at low doses.[5]

  • The Benzene-1,4-diol (Hydroquinone) Core : The hydroquinone structure is a known irritant and sensitizer. While this specific substituted diol is not extensively studied, related compounds are noted for their potential environmental persistence and are often incompatible with strong oxidizing agents.[6]

Overall Predicted Hazard Profile : Based on this analysis, 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol should be handled as a substance that is corrosive, toxic upon contact, inhalation, and ingestion, and a severe irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the predicted hazards. The selection of PPE must be based on the specific task and the potential for exposure.

Eye and Face Protection

Due to the corrosive nature of the piperidine groups, robust eye and face protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[7]

  • High-Splash Risk : When there is a risk of splashing—such as during large-volume transfers, heating, or reactions under pressure—a full-face shield must be worn in addition to chemical splash goggles.[8][9][10]

Skin and Body Protection

Preventing skin contact is critical to avoid severe burns and systemic toxicity.[11]

  • Laboratory Coat : A chemical-resistant laboratory coat is required. For handling significant quantities, a flame-retardant, antistatic coat is recommended.[2][7] Coats should be fully buttoned with sleeves rolled down.

  • Protective Clothing : Wear long pants and fully enclosed shoes made of a non-porous material.[7]

  • Apron/Suit : For large-scale work or situations with a high risk of splashes, a chemical-resistant apron or a full-body suit should be utilized.[10][12]

Hand Protection

Given that the compound is predicted to be toxic upon skin contact, appropriate glove selection is paramount. Disposable nitrile gloves alone may not offer sufficient protection for prolonged tasks.[7]

  • Glove Type : Use of double gloves is strongly recommended. The inner glove should be a thin nitrile glove, and the outer glove should be a thicker, chemical-resistant glove such as butyl rubber or neoprene.[9][12]

  • Inspection and Replacement : Always inspect gloves for tears or punctures before use.[11] If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves. Do not reuse disposable gloves.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash GogglesDouble-gloved (Nitrile inner, Butyl/Neoprene outer)Chemical-Resistant Lab CoatN95 Respirator (if not in a fume hood)
Solution Preparation Chemical Splash Goggles & Face ShieldDouble-gloved (Nitrile inner, Butyl/Neoprene outer)Chemical-Resistant Lab CoatWork within a certified chemical fume hood
Reaction Monitoring Chemical Splash GogglesDouble-gloved (Nitrile inner, Butyl/Neoprene outer)Chemical-Resistant Lab CoatWork within a certified chemical fume hood
Large-Scale Transfer Chemical Splash Goggles & Face ShieldHeavy-duty Butyl/Neoprene GauntletsChemical-Resistant Apron or Suit over Lab CoatWork within a certified chemical fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Butyl/Neoprene GauntletsChemical-Resistant Apron or SuitAir-purifying respirator with organic vapor/acid gas cartridges
Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary defense against inhalation hazards.[7]

  • Standard Operations : All handling of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • When a Fume Hood is Not Feasible : If handling the solid outside of a fume hood (e.g., in a balance enclosure), a NIOSH-approved respirator with N95 particulate filters is required.

  • Emergency/Spill Response : In the event of a large spill or ventilation failure, an air-purifying respirator with combination organic vapor and acid gas cartridges is necessary.[12]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area for the work.

  • PPE Donning : Put on all required PPE as outlined in the table above.

  • Weighing : If weighing the solid, perform the task within the fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Transfer : Use spark-proof tools for transfers.[13][14] When adding the compound to a solvent, do so slowly and in a controlled manner to avoid splashing.

  • Reaction : Keep the reaction vessel closed to the extent possible throughout the procedure.

  • Decontamination : After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • PPE Doffing : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly immediately after removing all PPE.

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Don All Required PPE (Goggles, Face Shield, Double Gloves, Lab Coat) A->B C Weigh Compound B->C Enter Hood D Transfer to Reaction Vessel C->D E Conduct Experiment D->E F Quench Reaction & Prepare Waste E->F Procedure Complete G Decontaminate Workspace & Equipment F->G H Dispose of Waste in Labeled Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.